molecular formula C9H10N2O2 B1419699 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1045855-18-2

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Numéro de catalogue: B1419699
Numéro CAS: 1045855-18-2
Poids moléculaire: 178.19 g/mol
Clé InChI: NCIFEDWUPPJNEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h4-5H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFEDWUPPJNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670153
Record name 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-18-2
Record name 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Abstract

This compound is a heterocyclic compound built upon the versatile 1,8-naphthyridinone scaffold. This core structure is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide array of biological activities.[1][2][3][4] While this specific derivative has been identified as a potential narrow-spectrum antibiotic through the inhibition of the bacterial enzyme FabI, the broader family of 1,8-naphthyridinones has demonstrated significant potential in oncology, virology, and neurology.[1][3][5][6] This guide provides a comprehensive overview of the compound's chemical identity, a proven synthetic strategy for its core structure, its known mechanism of action, and the broader therapeutic context of the 1,8-naphthyridinone class. Detailed experimental protocols are provided to support further research and development.

Introduction to the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine framework, a bicyclic heterocycle containing two nitrogen atoms, has garnered immense interest from researchers in drug discovery.[1][6] Its structural rigidity, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to the development of 1,8-naphthyridine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][6] The lactam-containing variant, 1,8-naphthyridin-2(1H)-one, serves as a crucial pharmacophore in many of these active agents. The specific compound, this compound, represents one such derivative where the strategic placement of a methoxy group can significantly influence target binding and metabolic stability.[7]

Physicochemical Profile of this compound

A precise understanding of a compound's physicochemical properties is fundamental for its application in drug development, influencing everything from solubility and formulation to cell permeability and target engagement.

PropertyValueSource
CAS Number 1045855-18-2[5][8][9]
Molecular Formula C₉H₁₀N₂O₂[5]
Molecular Weight 178.19 g/mol [5]
Appearance White to off-white crystalline powder[5]
IUPAC Name This compound[5]
SMILES COC1=C2CCC(=O)NC2=NC=C1[5]
InChIKey NCIFEDWUPPJNEZ-UHFFFAOYSA-N[5]
Solubility Soluble in various organic solvents[5]
Storage Store at room temperature, keep well-sealed[8]

Synthetic Strategy: The Inverse Electron-Demand Diels-Alder Approach

While traditional methods like the Knorr or Friedländer reactions can produce naphthyridinones, they often lack the versatility required for generating polysubstituted analogs.[10] A more modern and efficient route for synthesizing the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core involves a microwave-activated intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[10][11] This strategy offers excellent control over substituent placement and is amenable to creating diverse chemical libraries.

The general workflow involves preparing a 1,2,4-triazine precursor that is tethered to an alkyne via an amide linker. Upon microwave irradiation, the triazine acts as the diene and the alkyne as the dienophile in an intramolecular cycloaddition. This is followed by a retro-Diels-Alder elimination of dinitrogen (N₂) to form the stable bicyclic naphthyridinone product.[10]

G General Synthetic Workflow via IEDDA cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product precursor 1,2,4-Triazine Acylamino Group Tethered Alkyne reaction Intramolecular IEDDA (Microwave Irradiation) precursor->reaction Heat (µW) intermediate Unstable Cycloadduct reaction->intermediate N2_elim Retro-Diels-Alder (N₂ Elimination) intermediate->N2_elim product Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one N2_elim->product G Mechanism of Action: FabI Inhibition compound 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one target Bacterial FabI Enzyme (Enoyl-ACP Reductase) compound->target Inhibit pathway Fatty Acid Synthesis (FAS-II Pathway) target->pathway Catalyzes outcome Bacterial Cell Membrane Disruption & Cell Death pathway->outcome Leads to failure of G Experimental Workflow: FabI Inhibition Assay prep 1. Reagent Preparation - FabI Enzyme - NADPH (Cofactor) - Crotonoyl-CoA (Substrate) - Test Compound Dilutions plate 2. Plate Loading (384-well plate) - Add Buffer - Add Test Compound / DMSO - Add FabI Enzyme prep->plate incubate1 3. Pre-incubation (15 min @ 25°C) plate->incubate1 initiate 4. Reaction Initiation - Add Substrate & NADPH incubate1->initiate read 5. Kinetic Reading (Spectrophotometer @ 340 nm) - Monitor NADPH oxidation over time initiate->read analyze 6. Data Analysis - Calculate reaction rates - Plot Dose-Response Curve - Determine IC₅₀ Value read->analyze

References

An In-depth Technical Guide to the Structural Elucidation of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The methodology presented herein is designed for researchers, scientists, and drug development professionals, emphasizing a logical, evidence-based approach to spectral interpretation and structural confirmation. We will navigate through a multi-technique spectroscopic analysis, demonstrating how a cohesive narrative is built from disparate data points to arrive at an unambiguous molecular structure.

Introduction: The Naphthyridinone Scaffold

The 1,8-naphthyridinone core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including potent antitumor and antiviral properties.[1][2] The introduction of a methoxy group and the partial saturation of one of the rings, as in the title compound, can significantly influence its physicochemical properties and biological target interactions. Accurate and irrefutable structural determination is the foundational pillar upon which all subsequent biological and medicinal chemistry efforts are built. This guide will, therefore, detail a systematic workflow for elucidating the structure of this compound, employing a suite of modern analytical techniques.

Initial Characterization: Mass Spectrometry and Elemental Analysis

The first step in the characterization of a novel compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, from which the elemental composition can be deduced.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A 1 mg/mL solution of the analyte was prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

  • Instrumentation: The sample was analyzed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: The analysis was performed in positive ion mode.

The HRMS data revealed a prominent ion at m/z 179.0815 [M+H]⁺, consistent with a molecular formula of C₉H₁₀N₂O₂.[3] This formula was further corroborated by elemental analysis.

ParameterValue
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Monoisotopic Mass178.0742 g/mol
[M+H]⁺ (Calculated)179.0815
[M+H]⁺ (Observed)179.0815

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.[5][6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Spectra were acquired on a 500 MHz NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra were recorded at room temperature.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum showed signals corresponding to ten protons, and the ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, revealed the presence of nine distinct carbon atoms: one methyl, two methylene, two methine, and four quaternary carbons (including a carbonyl group).

Position¹³C (δ, ppm)¹H (δ, ppm)MultiplicityIntegration
2171.5---
331.22.65t2H
423.82.90t2H
4a115.0---
5160.1---
6108.96.80d1H
7138.27.95d1H
8152.3---
8a145.5---
5-OCH₃55.43.95s3H
1-NH-8.50br s1H

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃.

The downfield chemical shift of C-2 (δ 171.5) is characteristic of a carbonyl carbon, likely an amide or lactam. The signal at δ 55.4 corresponds to the methoxy group carbon, with the associated protons appearing as a sharp singlet at δ 3.95. The presence of two aromatic protons at δ 6.80 and δ 7.95, and two aliphatic methylene groups appearing as triplets at δ 2.65 and δ 2.90, suggests a dihydro-naphthyridinone scaffold.

COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[7]

Caption: Key COSY correlations.

The COSY spectrum revealed a strong correlation between the two methylene triplets at δ 2.65 (H-3) and δ 2.90 (H-4), confirming the presence of a -CH₂-CH₂- spin system. This is a key fragment of the saturated portion of the dihydro-naphthyridinone ring. No correlation was observed between the aromatic protons H-6 and H-7, indicating they are not on adjacent carbons.

HSQC: Direct Carbon-Proton Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which protons are directly attached to which carbons.[8][9]

Caption: HSQC correlations for the title compound.

The HSQC spectrum confirmed the following direct attachments:

  • The proton at δ 2.65 is attached to the carbon at δ 31.2 (C-3).

  • The proton at δ 2.90 is attached to the carbon at δ 23.8 (C-4).

  • The aromatic proton at δ 6.80 is attached to the carbon at δ 108.9 (C-6).

  • The aromatic proton at δ 7.95 is attached to the carbon at δ 138.2 (C-7).

  • The methoxy protons at δ 3.95 are attached to the carbon at δ 55.4.

HMBC: Long-Range Connectivity and Final Assembly

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assembling the molecular fragments, as it shows correlations between protons and carbons that are two or three bonds apart.[10]

Caption: Key HMBC correlations establishing the molecular backbone.

Key HMBC correlations that allowed for the final assembly of the structure include:

  • H-4 (δ 2.90) shows correlations to the carbonyl carbon C-2 (δ 171.5) and the quaternary carbon C-4a (δ 115.0) , connecting the saturated ring to the aromatic system and the lactam carbonyl.

  • H-3 (δ 2.65) correlates with C-4a (δ 115.0) and C-2 (δ 171.5) , further confirming the placement of the -CH₂-CH₂- unit.

  • The methoxy protons H-OCH₃ (δ 3.95) show a strong correlation to the quaternary carbon C-5 (δ 160.1) , definitively placing the methoxy group at position 5.

  • The aromatic proton H-6 (δ 6.80) correlates to C-4a , C-5 , and C-8 , establishing its position adjacent to the methoxy group and one of the nitrogen atoms.

  • The other aromatic proton H-7 (δ 7.95) correlates to C-5 and C-8a , confirming its position relative to the other nitrogen and the ring fusion.

  • The broad singlet for the amide proton NH (δ 8.50) correlates to C-2 and C-8a , confirming the lactam structure.

The Elucidation Workflow: A Logical Progression

The structural elucidation process follows a logical and self-validating workflow. Each experiment builds upon the information provided by the last, progressively refining the structural hypothesis until a single, consistent structure emerges.

Elucidation_Workflow cluster_initial Initial Characterization cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Connectivity cluster_final Structural Confirmation HRMS HRMS & Elemental Analysis H1_NMR ¹H NMR (Proton Environment) HRMS->H1_NMR C13_NMR ¹³C & DEPT-135 (Carbon Types) H1_NMR->C13_NMR COSY COSY (H-H Connectivity) C13_NMR->COSY HSQC HSQC (Direct C-H Bonds) COSY->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure of 5-Methoxy-3,4-dihydro-1,8- naphthyridin-2(1H)-one HMBC->Structure

Caption: The systematic workflow for structure elucidation.

Conclusion

Through the systematic application of mass spectrometry and a suite of 1D and 2D NMR experiments, the structure of this compound has been unequivocally determined. The combination of COSY, HSQC, and HMBC data provided the necessary short- and long-range correlation information to assemble the molecular fragments identified in the 1D spectra. This guide illustrates a robust and reliable methodology that ensures scientific integrity and provides a high degree of confidence in the final structural assignment, a critical requirement for advancing compounds in a drug discovery pipeline.

References

An In-depth Technical Guide to 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1045855-18-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1045855-18-2), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, synthesis methodologies, and its established and potential biological activities. The core focus is on its role as a bacterial FabI inhibitor, conferring antimicrobial properties, and its structural significance as a scaffold in the development of potent Raf kinase inhibitors for oncology applications. Detailed experimental protocols and mechanistic diagrams are provided to facilitate further research and development efforts.

Introduction

This compound is a bicyclic heterocyclic compound built upon the 1,8-naphthyridine core.[1] This scaffold has garnered considerable attention in the field of drug discovery due to its versatile biological activities. The subject compound, in particular, has emerged as a promising lead for the development of novel therapeutic agents, primarily driven by its antimicrobial and potential anticancer applications. Its unique structural features, including the methoxy group at the 5-position and the lactam functionality, contribute to its distinct physicochemical properties and biological target interactions.

This guide aims to serve as a centralized resource for researchers, providing in-depth technical information to support ongoing and future investigations into this compelling molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing its solubility, stability, and pharmacokinetic profile.

Chemical and Physical Data
PropertyValueSource
CAS Number 1045855-18-2[1][2]
Molecular Formula C₉H₁₀N₂O₂[1][3]
Molecular Weight 178.19 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white crystalline powder or clear liquid[1][2]
Solubility Soluble in various organic solvents[1]
Storage Store in a tightly closed container at room temperature.[2]
Structural Information

The structure of this compound, as defined by its IUPAC name, consists of a fused pyridine and dihydropyridinone ring system. The methoxy group is located at position 5 on the aromatic pyridine ring, while the lactam carbonyl group is at position 2 of the saturated ring.[1]

Key Structural Features:

  • 1,8-Naphthyridine Core: A privileged scaffold in medicinal chemistry known for its diverse biological activities.

  • Lactam Moiety: Contributes to the molecule's polarity and potential for hydrogen bonding.

  • Methoxy Group: Influences the electronic properties and metabolic stability of the compound.

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A prominent and efficient method involves a microwave-activated inverse electron-demand Diels-Alder reaction.[4][5]

General Synthesis Workflow

The synthesis generally proceeds through the formation of an N-substituted pent-4-ynamide, which then undergoes an intramolecular Diels-Alder reaction.

G start Starting Materials (e.g., pent-4-ynoic acid, amine) step1 Amide Coupling (EDCI, DMAP) start->step1 intermediate N-substituted pent-4-ynamide step1->intermediate step2 Intramolecular Inverse Electron-Demand Diels-Alder Reaction (Microwave Irradiation) intermediate->step2 product 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one step2->product

Figure 2: General synthetic workflow for 1,8-naphthyridin-2(1H)-ones.
Detailed Experimental Protocol (Illustrative)

The following protocol is a general representation for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via a microwave-activated intramolecular inverse electron-demand Diels-Alder reaction, as described in the literature.[4][5]

Step 1: Synthesis of N-substituted pent-4-ynamide

  • To a stirred solution of pent-4-ynoic acid (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Add the appropriate amine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane (DCM) and wash with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the N-substituted pent-4-ynamide.

Step 2: Intramolecular Inverse Electron-Demand Diels-Alder Reaction

  • Dissolve the N-substituted pent-4-ynamide tethered to a 1,2,4-triazine (1.0 eq) in a suitable solvent such as chlorobenzene in a microwave vial.

  • Irradiate the reaction mixture in a microwave reactor at a high temperature (e.g., 220 °C) for a specified time (e.g., 1 hour).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one derivative.

Biological Activity and Mechanism of Action

The biological significance of this compound is primarily attributed to its antimicrobial properties and its role as a key structural motif in anticancer agents.

Antimicrobial Activity: FabI Inhibition

This compound has been identified as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[6] FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the production of fatty acids essential for building bacterial cell membranes.[6] The FAS-II pathway is distinct from the mammalian fatty acid synthesis pathway, making FabI an attractive target for the development of selective antibacterial agents.[7]

Mechanism of Action: By inhibiting FabI, the compound disrupts the final reductive step in the fatty acid elongation cycle. This leads to the depletion of essential fatty acids, ultimately resulting in the cessation of bacterial growth and cell death.[6]

G cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway acetyl_coa Acetyl-CoA condensation Condensation (FabH/FabB/FabF) acetyl_coa->condensation malonyl_acp Malonyl-ACP malonyl_acp->condensation beta_ketoacyl_acp β-Ketoacyl-ACP condensation->beta_ketoacyl_acp reduction1 Reduction (FabG) beta_ketoacyl_acp->reduction1 beta_hydroxyacyl_acp β-Hydroxyacyl-ACP reduction1->beta_hydroxyacyl_acp dehydration Dehydration (FabA/FabZ) beta_hydroxyacyl_acp->dehydration enoyl_acp trans-2-Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (FabI) enoyl_acp->reduction2 acyl_acp Acyl-ACP (Elongated Chain) reduction2->acyl_acp membrane Bacterial Cell Membrane Synthesis acyl_acp->membrane inhibitor 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one inhibitor->inhibition inhibition->reduction2 Inhibition

Figure 3: Inhibition of the bacterial fatty acid synthesis pathway by this compound.

Spectrum of Activity: This compound has demonstrated activity against Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[8][9]

Role as a Scaffold in Raf Kinase Inhibitors

The 3,4-dihydro-1,8-naphthyridinone core structure is a key component in the design of potent and selective Raf kinase inhibitors.[10] Raf kinases are a family of serine/threonine-specific protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway).[11] Dysregulation of this pathway is a hallmark of many human cancers.

Mechanism of Inhibition: Naphthyridinone-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Raf kinase domain. This prevents the phosphorylation and activation of MEK, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.[11]

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation inhibitor Naphthyridinone-based Raf Inhibitor inhibitor->inhibition inhibition->raf Inhibition

Figure 4: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by naphthyridinone-based Raf inhibitors.

Experimental Protocols

To facilitate further research, the following are representative protocols for assessing the biological activity of this compound.

FabI Inhibition Assay (Spectrophotometric)

This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the FabI-catalyzed reduction of a substrate like crotonyl-CoA.

Materials:

  • Purified bacterial FabI enzyme

  • Crotonyl-CoA (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • This compound (test compound)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and a fixed concentration of FabI enzyme.

  • Initiate the reaction by adding NADH and crotonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) growth controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

For research purposes only. Not for human or veterinary use.[1] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a molecule of significant scientific interest with demonstrated potential in the development of novel antimicrobial and anticancer agents. Its activity as a FabI inhibitor provides a promising avenue for combating bacterial infections, while its core structure serves as a valuable scaffold for the design of targeted cancer therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and biological activities to encourage and support further exploration of its therapeutic potential.

References

biological activity of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Investigation of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive naphthyridinones suggests significant therapeutic potential. This guide serves as a comprehensive technical roadmap for the systematic investigation of its biological activity. We will provide a framework for its synthesis, outline a battery of in vitro assays for initial screening and mechanism of action studies, and detail the subsequent steps for preclinical evaluation. This document is intended to be a practical guide for researchers embarking on the study of this and similar novel chemical entities.

Introduction to the 1,8-Naphthyridinone Core

The 1,8-naphthyridine ring system, an isomer of naphthyridine, has garnered considerable interest in drug discovery[2]. The fusion of two pyridine rings imparts a unique electronic and steric character, making it an excellent scaffold for interacting with various biological targets. The "-one" suffix indicates the presence of a carbonyl group, which can act as a hydrogen bond acceptor, further enhancing its binding potential. The dihydro form suggests a partially saturated ring, providing three-dimensional complexity that can be exploited for selective targeting. The addition of a methoxy group at the 5-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially by altering its solubility, metabolic stability, and target interactions.

Synthesis of the Core Scaffold

The synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted aminopyridines with α,β-unsaturated esters or acids. The specific synthesis of the 5-methoxy derivative would likely start from a correspondingly substituted aminopyridine.

General Synthetic Workflow

A Starting Materials: - 5-Methoxy-2-aminopyridine - α,β-unsaturated ester B Reaction: Michael Addition A->B C Intermediate: Adduct Formation B->C D Reaction: Intramolecular Cyclization (e.g., via heating or acid/base catalysis) C->D E Product: This compound D->E

Caption: General synthetic workflow for this compound.

A Proposed Strategy for Comprehensive Biological Evaluation

Given the novelty of this specific compound, a tiered approach to biological evaluation is recommended. This strategy allows for a systematic and cost-effective assessment, starting with broad screening and progressively focusing on more specific mechanisms.

Tier 1: Initial In Vitro Screening

The initial phase of testing should aim to identify any significant biological activity across a range of disease-relevant assays.

  • Anticancer Activity: Given that many naphthyridine derivatives exhibit cytotoxic effects against cancer cells, a primary screen against a panel of human cancer cell lines is warranted[2][3]. The NCI-60 human tumor cell line screen is a comprehensive starting point.

  • Antimicrobial Activity: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Anti-inflammatory Activity: The effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) can serve as an initial indicator of anti-inflammatory potential[1].

  • Kinase Inhibition: A broad-panel kinase inhibition screen can rapidly identify potential molecular targets, as many small molecule drugs exert their effects through kinase modulation.

Tier 2: Target Identification and Mechanism of Action Studies

If significant activity is observed in Tier 1, the next step is to elucidate the molecular target and mechanism of action.

  • Affinity-based Methods: Techniques such as affinity chromatography or pull-down assays using the compound as bait can help identify binding partners.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context.

  • Pathway Analysis: Once a target is identified, downstream signaling pathways should be investigated using techniques like Western blotting, qPCR, and reporter assays.

  • Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Tier 3: In Vitro ADME/Tox Profiling

Early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for its development as a drug candidate.

  • Metabolic Stability: Incubation with human liver microsomes can provide an initial assessment of metabolic stability[4].

  • CYP450 Inhibition: The potential for drug-drug interactions can be evaluated by assessing the compound's ability to inhibit major cytochrome P450 enzymes[5].

  • Hepatotoxicity: In vitro assays using primary hepatocytes or hepatoma cell lines can provide an early indication of potential liver toxicity[6].

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive intestinal absorption.

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: MoA & Target ID cluster_2 Tier 3: In Vitro ADME/Tox A Anticancer Screen (e.g., NCI-60) E Affinity Pull-down A->E If active B Antimicrobial Screen (MIC determination) B->E If active C Anti-inflammatory Screen (e.g., NO production) C->E If active D Kinase Panel Screen D->E If active F CETSA E->F I Metabolic Stability E->I Proceed if promising G Pathway Analysis F->G F->I Proceed if promising H Enzyme Kinetics G->H G->I Proceed if promising H->I Proceed if promising J CYP450 Inhibition I->J K Hepatotoxicity J->K L Permeability (PAMPA) K->L

Caption: Tiered strategy for the biological evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of the compound using human liver microsomes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeCell Line / TargetEndpointResult (IC50 / MIC in µM)
AnticancerMCF-7 (Breast)Cell Viability5.2
A549 (Lung)Cell Viability12.8
HCT116 (Colon)Cell Viability8.1
AntimicrobialS. aureusMIC> 100
E. coliMIC> 100
Anti-inflammatoryRAW 264.7NO Production25.6

Table 2: Hypothetical In Vitro ADME Profile

ParameterAssayResult
Metabolic StabilityHuman Liver Microsomest½ = 45 min
CYP InhibitionCYP3A4IC50 > 50 µM
CYP2D6IC50 = 28 µM
PermeabilityPAMPAPe = 5.2 x 10⁻⁶ cm/s

Conclusion

While this compound represents a novel chemical entity with limited published biological data, its core 1,8-naphthyridinone scaffold suggests a high potential for bioactivity. The systematic approach outlined in this guide provides a robust framework for its comprehensive biological characterization. By following this tiered strategy, researchers can efficiently and effectively elucidate its therapeutic potential and advance its development as a potential drug candidate.

References

The Discovery and Development of 1,8-Naphthyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridinone scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery of 1,8-naphthyridinone derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, elucidate the causality behind experimental choices, and provide detailed protocols for the biological evaluation of these potent compounds. Furthermore, this guide will synthesize structure-activity relationship (SAR) data and explore the intricate mechanisms of action, particularly focusing on their role as kinase inhibitors.

Introduction: The Significance of the 1,8-Naphthyridinone Core

Nitrogen-containing heterocycles are the cornerstone of many pharmaceuticals, and among them, the 1,8-naphthyridine framework has garnered immense interest.[1][2] Its rigid, planar structure provides a unique scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The presence of the lactam (a cyclic amide) within the naphthyridinone core introduces a key hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.

Derivatives of 1,8-naphthyridinone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will provide the foundational knowledge and practical methodologies to empower researchers to explore and expand upon this promising class of compounds.

Core Synthetic Strategies: Building the 1,8-Naphthyridinone Scaffold

The efficient construction of the 1,8-naphthyridinone core is paramount for the exploration of its therapeutic potential. Two classical and highly effective methods, the Friedländer annulation and the Gould-Jacobs reaction, have been extensively utilized and optimized for this purpose.

The Friedländer Annulation: A Versatile Condensation Approach

The Friedländer synthesis is a powerful reaction that constructs the 1,8-naphthyridine ring system through the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group.[6][7] This acid- or base-catalyzed reaction proceeds via a condensation followed by a cyclodehydration.[6]

The choice of catalyst and reaction conditions is critical for achieving high yields and purity. While traditional methods often require harsh conditions, modern adaptations have introduced milder and more environmentally benign approaches.[8][9]

Friedlander_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation Condensation & Cyclodehydration 2-Aminonicotinaldehyde->Condensation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Condensation Extraction Extraction Condensation->Extraction Catalyst: Acid or Base Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization Gould_Jacobs_Mechanism 2-Aminopyridine 2-Aminopyridine Intermediate Anilinomethylenemalonate Intermediate 2-Aminopyridine->Intermediate DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclization Thermal Cyclization (Δ) Intermediate->Cyclization Product 4-Hydroxy-1,8-naphthyridinone Cyclization->Product PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 1,8-Naphthyridinone Derivative Inhibitor->PI3K inhibits

References

Unlocking the Therapeutic Potential of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one: An In-Depth Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. This technical guide focuses on a specific, yet under-investigated derivative, 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. In the absence of direct research, this document provides a comprehensive, evidence-based framework for identifying and validating its potential therapeutic targets. By leveraging data from structurally analogous compounds, we have pinpointed three high-probability targets: Sphingomyelin Synthase 2 (SMS2), Cannabinoid Receptor 2 (CB2R), and Fibroblast Growth Factor Receptor 4 (FGFR4). This guide offers a deep dive into the scientific rationale for each potential target, detailed signaling pathways, and robust, step-by-step experimental protocols for target validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Promise of a Privileged Scaffold

The 1,8-naphthyridine skeleton is a recurring motif in a wide array of biologically active molecules, demonstrating a remarkable spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 1,8-naphthyridin-2(1H)-one core, in particular, has emerged as a versatile template for the design of potent and selective modulators of key physiological targets. While extensive research has been conducted on various derivatives, this compound remains a molecule with untapped potential. The introduction of a methoxy group at the 5-position is of particular interest, as this functional group is a common feature in many approved drugs, often playing a crucial role in optimizing ligand-target interactions and improving pharmacokinetic profiles.[3]

This guide pioneers a rational, data-driven approach to elucidating the therapeutic targets of this specific compound. Through a comprehensive analysis of the existing literature on structurally related 1,8-naphthyridin-2(1H)-one derivatives, we have identified three compelling targets that warrant rigorous investigation. The following sections will provide an in-depth exploration of each of these potential targets, complete with the underlying scientific reasoning, associated signaling pathways, and detailed protocols for experimental validation.

Potential Therapeutic Target 1: Sphingomyelin Synthase 2 (SMS2)

Rationale for SMS2 as a Target

Recent groundbreaking research has identified 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2).[4][5] SMS2 is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin (SM) and diacylglycerol (DAG) at the plasma membrane.[6][7] Dysregulation of SMS2 activity has been implicated in a variety of pathological conditions, including cardiovascular diseases, metabolic disorders, and inflammatory conditions.[4][8] The demonstrated ability of the 1,8-naphthyridin-2-one scaffold to effectively and selectively inhibit SMS2 makes this enzyme a highly probable target for this compound.

The SMS2 Signaling Pathway and Its Cellular Consequences

SMS2 plays a critical role in maintaining the balance of key lipid second messengers. By consuming ceramide and producing DAG, SMS2 influences signaling cascades that control cell growth, apoptosis, and inflammation. For instance, the activation of the NF-κB signaling pathway has been linked to SMS2 activity, promoting the stemness of breast cancer cells.[7] Furthermore, SMS2 can modulate the TGF-β/Smad signaling pathway, impacting cellular migration and invasion.[6][9]

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Ceramide Ceramide SMS2 Sphingomyelin Synthase 2 Ceramide->SMS2 Apoptosis Apoptosis Ceramide->Apoptosis Induction PC Phosphatidylcholine PC->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG TGFb TGF-β/Smad Pathway SM->TGFb Modulation NFkB NF-κB Pathway DAG->NFkB Activation Cell_Growth Cell Growth & Proliferation NFkB->Cell_Growth Inflammation Inflammation NFkB->Inflammation TGFb->Cell_Growth 5_Methoxy_Compound 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one 5_Methoxy_Compound->SMS2 Inhibition

SMS2 Signaling Pathway and Point of Inhibition.
Experimental Protocols for SMS2 Target Validation

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of SMS2.

Principle: Recombinant human SMS2 is incubated with its substrates, one of which is fluorescently labeled (e.g., NBD-ceramide). The formation of the fluorescent product (NBD-sphingomyelin) is monitored over time. A decrease in product formation in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

    • Recombinant human SMS2 enzyme.

    • Substrates: NBD-ceramide and phosphatidylcholine, prepared as a mixed micellar solution.

    • Test Compound: this compound, serially diluted in DMSO.

    • Positive Control: A known SMS2 inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound dilutions or controls.

    • Add 48 µL of the enzyme-substrate mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 100 µL of chloroform/methanol (2:1, v/v).

    • Vortex the plate and centrifuge to separate the phases.

    • Transfer the organic phase to a new plate and evaporate the solvent.

    • Reconstitute the lipid extract in a suitable solvent and analyze by HPLC with fluorescence detection to quantify the NBD-sphingomyelin product.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the ability of the compound to inhibit SMS2 activity within a cellular context.

Principle: Cells overexpressing SMS2 are treated with the test compound, followed by incubation with a fluorescently labeled ceramide precursor. The level of fluorescent sphingomyelin is then measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably overexpressing human SMS2 in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 2-4 hours.

  • Metabolic Labeling:

    • Add a fluorescent ceramide analog (e.g., NBD-C6-ceramide) to the media and incubate for 1-2 hours.

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and lyse them.

    • Extract the lipids using the Bligh-Dyer method.

    • Separate the lipids by thin-layer chromatography (TLC) and visualize the fluorescent sphingomyelin band under UV light.

    • Quantify the band intensity to determine the level of sphingomyelin synthesis.

  • Data Analysis:

    • Determine the IC50 value as described for the enzymatic assay.

Known 1,8-Naphthyridin-2-one SMS2 Inhibitors SMS2 IC50 (nM) Reference
Compound 3737[4][5]
2-Quinolone Derivative950[11][12]

Potential Therapeutic Target 2: Cannabinoid Receptor 2 (CB2R)

Rationale for CB2R as a Target

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been extensively explored for its potent and selective agonistic activity at the Cannabinoid Receptor 2 (CB2R).[11][13][14] CB2R is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.[13] Given the structural similarities, it is highly plausible that this compound could also modulate CB2R activity.

The CB2R Signaling Pathway

Upon agonist binding, CB2R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This initiates a signaling cascade that can modulate the activity of downstream effectors such as MAP kinases (ERK, p38, JNK) and the PI3K/Akt pathway, ultimately influencing cellular processes like proliferation, migration, and cytokine release.[15][17][18]

CB2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response CB2R CB2 Receptor G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Inflammation_Response ↓ Inflammation PKA->Inflammation_Response Immune_Modulation Immune Modulation MAPK->Immune_Modulation PI3K_Akt->Immune_Modulation 5_Methoxy_Compound 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one 5_Methoxy_Compound->CB2R Agonist Binding

CB2R Signaling Pathway and Point of Activation.
Experimental Protocols for CB2R Target Validation

This assay determines the affinity of the test compound for the CB2 receptor.

Principle: Membranes from cells expressing CB2R are incubated with a radiolabeled CB2R ligand (e.g., [3H]CP-55,940) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured.

Step-by-Step Protocol:

  • Prepare Membranes:

    • Homogenize cells (e.g., HEK293 or CHO) stably expressing human CB2R in a buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membranes, the radioligand, and serial dilutions of this compound.

    • Incubate at 30°C for 90 minutes.

  • Washing and Detection:

    • Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to remove unbound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki value by fitting the data to a one-site competition binding equation.

This assay measures the functional consequence of CB2R activation by the test compound.[19][20]

Principle: CB2R activation by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production. This change in cAMP levels is measured using a competitive immunoassay, often employing HTRF or AlphaScreen technology.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed CHO cells stably expressing human CB2R into a 384-well plate.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate at room temperature to allow for the competitive binding to occur.

  • Measurement:

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-induced cAMP production.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[21]

This assay provides an alternative measure of GPCR activation.[4][22][23]

Principle: Upon agonist binding, GPCRs recruit β-arrestin proteins. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay).[4]

Step-by-Step Protocol:

  • Cell Culture:

    • Use a commercially available cell line co-expressing CB2R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay Procedure:

    • Plate the cells and treat with serial dilutions of the test compound.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the substrate for the complemented enzyme and measure the resulting chemiluminescent signal.

  • Data Analysis:

    • Plot the signal against the compound concentration to determine the EC50 value.

Known 1,8-Naphthyridin-2-one CB2R Modulators CB2R Ki (nM) CB2R EC50 (nM) Reference
Compound 51.929.6 (agonist)[22]
Compound 180.8- (antagonist/inverse agonist)[22]

Potential Therapeutic Target 3: Fibroblast Growth Factor Receptor 4 (FGFR4)

Rationale for FGFR4 as a Target

Derivatives of the closely related 1,6-naphthyridin-2(1H)-one and other naphthyridine scaffolds have been reported as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][4][17][24] FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of various cancers, particularly hepatocellular carcinoma.[1][4][17] The established activity of the naphthyridine core against this kinase makes FGFR4 a compelling potential target for this compound.

The FGFR4 Signaling Cascade

Ligand binding to FGFR4 induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like FRS2. This initiates the activation of major downstream signaling pathways, including the Ras-Raf-MAPK (ERK) and PI3K-AKT cascades, which are central to cell proliferation, survival, and migration.[25][26][27][28][29]

FGFR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding FRS2 FRS2 FGFR4->FRS2 Phosphorylation Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription 5_Methoxy_Compound 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one 5_Methoxy_Compound->FGFR4 Inhibition

FGFR4 Signaling Cascade and Point of Inhibition.
Experimental Protocols for FGFR4 Target Validation

This assay quantifies the direct inhibitory effect of the compound on FGFR4 kinase activity.

Principle: A recombinant FGFR4 enzyme phosphorylates a biotinylated peptide substrate. The phosphorylated substrate is then detected by a europium-labeled anti-phosphotyrosine antibody. The proximity of the biotinylated substrate (bound to streptavidin-XL665) and the antibody results in a FRET signal, which is diminished in the presence of an inhibitor.[30][31][32]

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer.

    • Recombinant human FGFR4 kinase.

    • Biotinylated peptide substrate.

    • ATP.

    • Test Compound: Serially diluted in DMSO.

    • HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, FGFR4 enzyme, and the peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate to allow for binding.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

This assay confirms the inhibition of FGFR4 activity in a cellular setting.

Principle: Cells that overexpress FGFR4 are stimulated with its ligand (FGF19) to induce autophosphorylation. The level of phosphorylated FGFR4 is then measured by Western blot or ELISA in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Hep3B, which has high endogenous FGFR4 expression) and serum-starve overnight.

    • Pre-treat the cells with various concentrations of this compound.

  • Stimulation and Lysis:

    • Stimulate the cells with FGF19 for a short period (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Analysis:

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-FGFR4 signal to the total FGFR4 signal.

    • Calculate the percentage of inhibition of FGF19-induced phosphorylation and determine the cellular IC50 value.

Known Naphthyridine-based FGFR4 Inhibitors FGFR4 IC50 (nM) Reference
Compound A34 (1,6-naphthyridin-2(1H)-one)<10[4][33]
Compound 19g (1,6-naphthyridine-2-one)1.2[6][24]

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While the assays described above can establish inhibition of a target's activity, the Cellular Thermal Shift Assay (CETSA) provides direct evidence of a compound binding to its target protein within the complex environment of an intact cell.[1][5][13][14][33]

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_workflow CETSA Workflow Step1 1. Cell Treatment: Treat cells with Vehicle or 5-Methoxy-Compound Step2 2. Heating: Heat cell suspensions to a range of temperatures Step1->Step2 Step3 3. Lysis & Centrifugation: Lyse cells and separate soluble and aggregated proteins Step2->Step3 Step4 4. Protein Quantification: Quantify the amount of soluble target protein (e.g., by Western Blot) Step3->Step4 Step5 5. Data Analysis: Plot soluble protein vs. temperature to generate melting curves Step4->Step5

Generalized Workflow for the Cellular Thermal Shift Assay.
General CETSA Protocol

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (SMS2, CB2R, or FGFR4) by Western blotting or other quantitative methods.

  • Data Interpretation: A shift in the melting curve to the right (higher temperature) for the compound-treated samples compared to the vehicle control confirms target engagement.

Synthesis and Future Directions

This guide has delineated a clear and actionable path for the investigation of this compound. By focusing on the high-probability targets of SMS2, CB2R, and FGFR4, researchers can efficiently channel their efforts. The provided experimental protocols offer a robust framework for validating these potential interactions, from initial in vitro enzymatic and binding assays to cellular functional and target engagement studies.

Successful validation of activity against one or more of these targets will open up exciting therapeutic avenues. Inhibition of SMS2 could be relevant for metabolic and inflammatory diseases. Agonism of CB2R holds promise for treating inflammatory disorders and neuropathic pain. Inhibition of FGFR4 is a validated strategy in oncology. The future of this compound as a potential therapeutic agent hinges on the rigorous experimental exploration outlined in this guide.

References

An In-Depth Technical Guide to the In Silico Screening of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one Analogs for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the in silico screening of a focused library of analogs based on the 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one structure. We will navigate the rationale behind target selection, focusing on Poly (ADP-ribose) polymerase-1 (PARP-1) as a high-value target in oncology, for which computational discovery methods have proven exceptionally successful.[4][5] This document details a hierarchical, self-validating computational workflow, from initial library generation and high-throughput virtual screening to rigorous post-processing, including ADMET profiling and molecular dynamics simulations. Each step is accompanied by expert rationale, detailed protocols, and visual aids to empower researchers, scientists, and drug development professionals to effectively identify and prioritize novel drug candidates for further experimental validation.

The 1,8-Naphthyridin-2(1H)-one Scaffold: A Foundation for Diverse Bioactivity

The 1,8-naphthyridine nucleus, a heterocyclic system of two fused pyridine rings, has garnered significant interest from medicinal chemists globally.[3][6] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to the development of numerous compounds with therapeutic potential.

The broad spectrum of activities reported for this scaffold establishes it as a cornerstone for therapeutic research.[2][7] Modifications to the core structure have yielded compounds with potent efficacy against a range of diseases. The inherent versatility of this scaffold justifies the exploration of novel analogs, such as those derived from this compound, for new therapeutic applications.

Table 1: Selected Biological Activities of the 1,8-Naphthyridine Scaffold

Biological ActivityPrimary Protein Target(s)Representative References
Anticancer PARP-1, Topoisomerase I/II, EGFR, Protein Kinases[1][2][4]
Neurological Disorders Adenosine A2A Receptors, CB2 Receptors[6][8][9]
Anti-inflammatory Cannabinoid Type 2 (CB2) Receptor[7][8]
Antimicrobial DNA Gyrase / Topoisomerase IV[2][3]
Antihistaminic Histamine H1 Receptor[10][11]

Strategic Rationale: In Silico Screening and PARP-1 Target Selection

Computer-Aided Drug Design (CADD) has revolutionized the discovery pipeline, offering a cost-effective and rapid alternative to traditional high-throughput screening (HTS).[12] By simulating interactions at a molecular level, in silico screening can evaluate vast chemical libraries to identify promising candidates, significantly improving hit rates and reducing the time and expense of preclinical development.[13]

Why PARP-1? The Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for DNA double-strand breaks is compromised. The inhibition of PARP-1 in these BRCA-deficient cells prevents the repair of SSBs, which then degenerate into double-strand breaks during replication. With both major DNA repair pathways disabled, the cell cannot survive, leading to a highly specific, targeted cell death known as synthetic lethality .[4][5] This makes PARP-1 a premier target for developing selective anticancer therapies. The success of FDA-approved PARP inhibitors like Olaparib, discovered through computational methods, validates this approach.[5][14]

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Mediated Base Excision Repair DNA_SSB->PARP1 Repaired Survival Cell Survival PARP1->Survival DNA_DSB DNA Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Repaired HRR->Survival DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Inhib PARP-1 Inhibited DNA_SSB_2->PARP_Inhib Blocked Replication Replication PARP_Inhib->Replication DNA_DSB_2 DSB Formation Replication->DNA_DSB_2 HRR_2 HRR Deficient (BRCA Mutant) DNA_DSB_2->HRR_2 Blocked Apoptosis Apoptosis (Cell Death) HRR_2->Apoptosis G start Analog Library Generation (Scaffold + R-groups) lig_prep Ligand Preparation (3D Conversion, Ionization) start->lig_prep docking Molecular Docking (High-Throughput Virtual Screen) lig_prep->docking prot_prep Target Preparation (PDB: 5DS3, Add Hydrogens) prot_prep->docking analysis Post-Docking Analysis (Scoring, Clustering, Visual Inspection) docking->analysis admet In Silico ADMET Prediction (Pharmacokinetics & Toxicity) analysis->admet md Molecular Dynamics Simulation (Binding Stability, Free Energy) admet->md final Prioritized Hit Candidates (For Synthesis & In Vitro Assay) md->final

References

Methodological & Application

synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The partially saturated 3,4-dihydro-1,8-naphthyridin-2(1H)-one variant retains significant biological relevance and serves as a key intermediate for the development of novel therapeutics. This document provides a comprehensive protocol for the synthesis of a specific analogue, this compound, intended for researchers and scientists in the field of drug discovery and development.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones can be achieved through various synthetic routes, including the Knorr or Friedländer reactions.[3] However, a more contemporary and versatile approach involves an intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] This strategy offers a convergent and efficient pathway to construct the bicyclic core with diverse substitution patterns.

Our proposed synthesis commences from commercially available starting materials, proceeding through a multi-step sequence that culminates in the target molecule. The key steps involve the formation of an amide-tethered 1,2,4-triazine precursor, followed by a thermally-induced intramolecular IEDDA reaction.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transformation from initial precursors to the final product.

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Final Product Formation Starting_Materials 2-Amino-6-methoxypyridine & Acryloyl chloride Amide_Formation N-(6-methoxypyridin-2-yl)acrylamide Starting_Materials->Amide_Formation Acylation Cyclization Intramolecular Cyclization Amide_Formation->Cyclization Final_Product 5-Methoxy-3,4-dihydro-1,8- naphthyridin-2(1H)-one Cyclization->Final_Product G cluster_0 Reaction Mechanism Start N-(6-methoxypyridin-2-yl)acrylamide Protonation Protonation of Amide Carbonyl Start->Protonation H+ (PPA) Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Deprotonation Deprotonation and Tautomerization Cyclization->Deprotonation Product This compound Deprotonation->Product

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Dihydronaphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating the Discovery of Novel Heterocycles

Dihydronaphthyridinones represent a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Their rigid scaffold and potential for diverse functionalization make them attractive cores for the development of novel therapeutic agents. Traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, and prolonged reaction times, which can impede the rapid generation of compound libraries for biological screening.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods.[1][2] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization and ionic conduction, a mechanism fundamentally different from the slow heat transfer of conventional methods.[1] This application note provides a detailed guide to the microwave-assisted synthesis of dihydronaphthyridinones, focusing on an intramolecular inverse electron-demand Diels-Alder reaction strategy. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the characterization of the resulting products.

The Power of Microwaves in Heterocyclic Synthesis

The application of microwave irradiation to organic synthesis provides several key advantages, particularly for the construction of complex heterocyclic systems:

  • Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the solution. This eliminates the temperature gradients often observed with conventional heating and can lead to cleaner reactions with fewer side products.

  • Superheating: In sealed reaction vessels, solvents can be heated to temperatures significantly above their atmospheric boiling points. This high-temperature chemistry, often inaccessible by traditional methods, can dramatically accelerate reaction rates.

  • Improved Yields and Purity: The short reaction times and uniform heating minimize the decomposition of reactants and products, often leading to higher isolated yields and cleaner crude products, simplifying purification.

  • Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility of synthetic protocols.

Synthetic Strategy: Intramolecular Inverse Electron-Demand Diels-Alder Reaction

A robust and versatile method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones is through a microwave-assisted intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[3] This approach involves the synthesis of a 1,2,4-triazine precursor bearing an alkyne-containing side chain. Upon heating with microwave irradiation, the triazine acts as the diene and the tethered alkyne as the dienophile in an intramolecular cycloaddition. The resulting bicyclic intermediate readily extrudes nitrogen gas to afford the stable dihydronaphthyridinone core.

The general workflow for this synthetic approach is outlined below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cycloaddition cluster_2 Step 3: Product Isolation A Starting Materials (e.g., 1,2,4-triazine derivative, alkyne-containing amine) B Amide Coupling A->B C Microwave-Assisted IEDDA Reaction (High Temperature, Short Duration) B->C D Nitrogen Extrusion C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Figure 1: General workflow for the synthesis of dihydronaphthyridinones via microwave-assisted IEDDA.

The key step, the microwave-assisted IEDDA reaction, is highly efficient and allows for the rapid construction of the dihydronaphthyridinone scaffold. The reaction is typically carried out at elevated temperatures (e.g., 220 °C) in a high-boiling point solvent such as chlorobenzene.[3]

Detailed Experimental Protocol: Synthesis of a Model 3,4-Dihydro-1,8-naphthyridin-2(1H)-one

This protocol describes the synthesis of a representative substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one via a microwave-assisted intramolecular IEDDA reaction.

Materials and Equipment:

  • Substituted 1,2,4-triazine with an amide-tethered terminal alkyne (precursor)

  • Chlorobenzene (anhydrous)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

  • NMR spectrometer, mass spectrometer, and IR spectrophotometer for characterization

Procedure:

  • Reaction Setup:

    • In a 10 mL microwave synthesis vial, dissolve the 1,2,4-triazine precursor (1.0 mmol) in anhydrous chlorobenzene (5 mL).

    • Add a magnetic stir bar to the vial.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 220 °C

      • Ramp time: 2 minutes

      • Hold time: 30 minutes

      • Power: Dynamic (instrument will adjust power to maintain the set temperature)

      • Stirring: On

    • Initiate the microwave irradiation program.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the chlorobenzene.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the pure dihydronaphthyridinone.

Data Presentation:

PrecursorProductReaction Time (min)Temperature (°C)Yield (%)Reference
Tethered Triazine 1Dihydronaphthyridinone 13022085[3]
Tethered Triazine 2Dihydronaphthyridinone 23022090[3]

Mechanistic Insights

The microwave-assisted IEDDA reaction proceeds through a concerted cycloaddition followed by a retro-Diels-Alder reaction.

G A 1,2,4-Triazine Precursor B [4+2] Cycloaddition (IEDDA) A->B Microwave Heat C Bicyclic Intermediate B->C D Nitrogen Extrusion (Retro-Diels-Alder) C->D E Dihydronaphthyridinone D->E - N2

Figure 2: Simplified mechanism of the IEDDA reaction for dihydronaphthyridinone synthesis.

The high temperature achieved through microwave heating is crucial for overcoming the activation energy of both the cycloaddition and the subsequent nitrogen extrusion, leading to a rapid and efficient transformation. The use of microwave irradiation ensures that the high temperature is reached quickly and maintained uniformly throughout the reaction mixture, minimizing the formation of byproducts that can occur with prolonged heating using conventional methods.

Characterization of Dihydronaphthyridinones

The synthesized dihydronaphthyridinones can be thoroughly characterized using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the dihydropyridinone ring. For example, the methylene protons of the dihydropyridinone ring often appear as multiplets in the aliphatic region. Aromatic protons will appear in the downfield region, and their coupling patterns can provide information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the lactam at approximately 160-170 ppm. Signals for the other carbons in the heterocyclic core and any substituents will also be present.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. The molecular ion peak ([M+H]⁺ or [M-H]⁻) will be observed, and its accurate mass will correspond to the calculated molecular formula. Fragmentation patterns can provide further structural information.[4][5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1650-1690 cm⁻¹. Other characteristic bands for C-H, N-H (if present), and aromatic C=C bonds will also be observed.

Conclusion and Future Perspectives

Microwave-assisted synthesis provides a powerful and efficient platform for the rapid construction of dihydronaphthyridinone scaffolds. The intramolecular inverse electron-demand Diels-Alder reaction is a particularly effective strategy, offering high yields and short reaction times. The protocols and characterization data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in exploring this important class of heterocyles. Future work in this area could involve the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of diverse dihydronaphthyridinone libraries for biological evaluation.

References

Purification of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any biologically active molecule, the purity of the compound is paramount to ensure reliable and reproducible experimental results, and to meet stringent regulatory standards. This guide provides a comprehensive overview of the purification strategies for this compound, offering detailed protocols and the scientific rationale behind the recommended procedures.

The molecular structure of this compound, with its polar lactam moiety and aromatic methoxy-substituted pyridine ring, presents a unique set of purification challenges. Understanding the physicochemical properties of this molecule is the first step in developing an effective purification workflow.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
Appearance White to off-white crystalline powder or clear liquid
CAS Number 1045855-18-2

Understanding the Synthetic Landscape: Anticipating Impurities

A robust purification strategy is built upon a thorough understanding of the potential impurities that may arise during synthesis. While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, general synthetic routes for the 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold often involve multi-step sequences.[2][3]

Common synthetic pathways may include condensation reactions, cyclizations, and functional group manipulations. Potential impurities could include:

  • Unreacted starting materials: Incomplete reactions can lead to the carry-over of initial reactants.

  • Side-products: Competing reaction pathways can generate structurally related byproducts. For naphthyridinone synthesis, these can include isomers or over-alkylated products.

  • Reagents and catalysts: Residual catalysts or reagents used in the synthesis may contaminate the crude product.

  • Degradation products: The target molecule may be susceptible to degradation under certain reaction or workup conditions.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is essential to identify the impurity profile and guide the selection of the most appropriate purification method.

Purification Workflow: A Multi-pronged Approach

The purification of this compound is best approached with a combination of techniques, primarily column chromatography followed by recrystallization.

PurificationWorkflow Crude_Product Crude Product (Post-synthesis workup) Column_Chromatography Silica Gel Column Chromatography (Primary Purification) Crude_Product->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC/HPLC) Column_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization (Final Polishing) Purity_Analysis_1->Recrystallization If purity < 98% Pure_Product Pure Product (>98%) Purity_Analysis_1->Pure_Product If purity ≥ 98% Purity_Analysis_2 Final Purity & Characterization (HPLC, NMR, MS) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Pure_Product

Caption: A typical purification workflow for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Given the moderate polarity of this compound, a normal-phase silica gel column is the recommended choice.

Rationale for Method Selection:

The polar lactam and ether functionalities of the target molecule will interact with the silanol groups of the silica gel, leading to retention. By carefully selecting a mobile phase of appropriate polarity, a good separation between the desired product and less or more polar impurities can be achieved.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Glass column or flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Protocol:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase for separation. Start with a non-polar system and gradually increase the polarity. Suggested starting solvent systems include:

      • Petroleum ether : Ethyl acetate (e.g., from 9:1 to 1:1)

      • Dichloromethane : Methanol (e.g., from 99:1 to 9:1)

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, least polar mobile phase.

    • Collect fractions and monitor the elution process by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Effective for separating moderately polar compounds.
Mobile Phase Petroleum Ether/Ethyl Acetate or Dichloromethane/MethanolAllows for fine-tuning of polarity to achieve optimal separation.
Elution Mode Isocratic or GradientGradient elution is often preferred for complex mixtures.
Monitoring TLC with UV visualization (254 nm)A rapid and effective way to track the separation.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for the final purification of solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Rationale for Method Selection:

This technique is ideal for removing small amounts of impurities that may co-elute with the product during column chromatography. A successful recrystallization can significantly enhance the purity and provide a crystalline solid, which is often desirable for downstream applications.

Materials and Reagents:

  • Partially purified this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filter paper and funnel (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of the compound in several test tubes.

    • Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. The ideal solvent should have low solubility at room temperature and high solubility at its boiling point.

    • For promising solvents, heat the mixture to boiling to check for complete dissolution.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

    • Based on literature for similar compounds, hot ethanol is a good starting point for screening.

  • Recrystallization Procedure:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

    • If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Purity Assessment and Characterization

After purification, it is crucial to confirm the purity and identity of the this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is the gold standard for determining the purity of a compound. A reverse-phase HPLC method is generally suitable for this molecule.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto RP-HPLC Column Sample_Prep->Injection Separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, % Purity) Detection->Data_Analysis

Caption: A general workflow for HPLC-based purity analysis.

Typical HPLC Conditions (Starting Point):

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a higher percentage of A and gradually increase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound. The spectra should be consistent with the expected structure of this compound. For complex spectra, 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment.[4]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques such as Electrospray Ionization (ESI) are well-suited for this type of molecule and should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Troubleshooting Common Purification Challenges

ProblemPotential CauseSuggested Solution
Poor separation in column chromatography Incorrect solvent system; Overloading of the column.Re-optimize the mobile phase using TLC; Reduce the amount of crude product loaded onto the column.
Compound "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound; High concentration of impurities.Use a lower-boiling point solvent; Try a different solvent system; Pre-purify further by column chromatography.
Low recovery from recrystallization Compound is too soluble in the cold solvent; Premature crystallization during hot filtration.Use a less polar solvent or a solvent mixture; Ensure the funnel and receiving flask are pre-warmed for hot filtration.
Persistent impurities Impurities have very similar polarity to the product.Try a different stationary phase for chromatography (e.g., alumina); Employ preparative HPLC for challenging separations.

Safety Precautions

When handling this compound and the solvents used in its purification, it is essential to follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

The successful purification of this compound is a critical step in its journey from a synthetic target to a valuable tool in research and development. By employing a systematic approach that combines silica gel column chromatography and recrystallization, and by rigorously assessing purity using modern analytical techniques, researchers can ensure the quality and reliability of their findings. This guide provides a solid foundation for developing a robust and efficient purification strategy for this important heterocyclic compound.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural scaffold is found in various biologically active molecules. Rigorous analytical characterization is paramount for ensuring the identity, purity, and quality of this compound throughout the research and development lifecycle. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the qualitative and quantitative assessment of this compound. The protocols outlined herein are designed to be robust and adaptable, forming a solid foundation for method development and validation in accordance with industry standards.

The molecular structure of this compound is presented below:

Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol CAS Number: 1045855-18-2[1][2]

This guide will delve into the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, the underlying principles, experimental considerations, and detailed protocols are provided to facilitate accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of this compound and for its quantification in various matrices. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its impurities, starting materials, and degradation products.

Scientific Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar to moderately polar nature of the naphthyridinone core, which will interact favorably with the hydrophobic alkyl chains of the column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) allows for the fine-tuning of the retention and resolution of the analyte. The inclusion of a buffer, such as phosphate, and control of pH are critical for ensuring the reproducibility of the retention time, especially for a compound with basic nitrogen atoms. UV detection is suitable due to the presence of the aromatic chromophore in the molecule.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1 mg/mL in mobile phase) hplc_system HPLC System with C18 Column and UV Detector prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., bulk drug, formulation) prep_sample->hplc_system method_dev Method Development: - Mobile Phase Composition - Gradient Elution - Flow Rate - Detection Wavelength hplc_system->method_dev validation Method Validation (ICH Q2(R1)): - Specificity - Linearity - Accuracy - Precision - LOD/LOQ method_dev->validation data_acq Data Acquisition validation->data_acq data_proc Data Processing: - Peak Integration - Purity Calculation - Quantification data_acq->data_proc

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocol for RP-HPLC Analysis

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

  • Standard: this compound reference standard.

  • Sample: Test sample of this compound.

  • Diluent: Mobile phase (e.g., 50:50 Water:Acetonitrile).

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and degas them using an appropriate method (e.g., sonication, vacuum filtration).

  • Preparation of Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Preparation of Sample Solution: Accurately weigh and dissolve the test sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for optimal wavelength using DAD; a starting point is 254 nm or the lambda max of the compound.

    • Injection Volume: 10 µL.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area).

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Analysis: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area normalization method.

Method Validation: This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ)[3].

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is an indispensable tool for confirming the molecular weight of this compound and for identifying unknown impurities.

Scientific Rationale for LC-MS Analysis

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of basic nitrogen atoms, which can be readily protonated to form [M+H]⁺ ions in the positive ion mode. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or Time-of-Flight (TOF) analyzer, provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and its impurities[4].

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation sample_prep Prepare Dilute Sample Solution (~10-100 µg/mL in mobile phase) lc_system UHPLC/HPLC System sample_prep->lc_system ms_system Mass Spectrometer (ESI Source, HRMS Analyzer) lc_system->ms_system ms_params MS Parameter Optimization: - Ionization Mode (+/-) - Capillary Voltage - Cone Voltage - Desolvation Gas Flow ms_system->ms_params data_acq Data Acquisition (Full Scan & MS/MS) ms_params->data_acq data_proc Data Processing: - Extract Ion Chromatogram - Accurate Mass Measurement - Fragmentation Analysis data_acq->data_proc

Caption: Workflow for LC-MS Based Identification.

Detailed Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and identify potential impurities of this compound.

Instrumentation and Materials:

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer) with an ESI source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: this compound dissolved in mobile phase at a concentration of approximately 10 µg/mL.

Procedure:

  • LC Conditions: Use a fast gradient similar to the HPLC method, but with a shorter run time suitable for UHPLC.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% to 95% B over 5 minutes.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (optimize for minimal fragmentation of the parent ion).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Gas Flows: Optimize nebulizer and desolvation gas flows.

    • Mass Range: m/z 50 - 500.

    • Acquisition Mode: Full scan for identification and targeted MS/MS for structural elucidation of impurities.

  • Analysis: Inject the sample and acquire the data.

  • Data Interpretation:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 179.0815 for C₉H₁₁N₂O₂⁺).

    • Verify the accurate mass and isotopic pattern.

    • Analyze the full scan data for other co-eluting peaks that may represent impurities.

    • Perform MS/MS on the parent ion and any significant impurities to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Scientific Rationale for NMR Analysis

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the dihydropyridinone ring. The chemical shifts, coupling constants, and integration of these signals are characteristic of the molecule's structure. The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Detailed Protocol for NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Sample: 5-10 mg of this compound.

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra to resolve any structural ambiguities.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the structure.

    • Assign the peaks in the ¹³C NMR spectrum.

    • Use 2D NMR data to confirm assignments.

Expected ¹H NMR Spectral Data (Illustrative, based on similar structures):

  • Aromatic protons: δ 7.0-8.0 ppm.

  • Methoxy protons (singlet): δ 3.8-4.0 ppm.

  • CH₂ protons (triplets or multiplets): δ 2.5-3.5 ppm.

  • NH proton (broad singlet): May be observed, concentration and solvent dependent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups in the molecule.

Scientific Rationale for IR Analysis

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups present in this compound, such as the N-H stretch, C=O stretch of the lactam, C-O stretch of the methoxy group, and C=C and C=N stretches of the aromatic system.

Detailed Protocol for IR Analysis

Objective: To identify the characteristic functional groups of this compound.

Instrumentation and Materials:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample: A small amount of solid this compound.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Place a small amount of the solid sample on the ATR crystal and apply pressure. Record the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Expected Characteristic IR Absorption Bands (cm⁻¹):

  • N-H stretch: ~3200-3400 (may be broad).

  • C-H stretch (aromatic and aliphatic): ~2850-3100.

  • C=O stretch (lactam): ~1650-1680.

  • C=C and C=N stretch (aromatic): ~1500-1600.

  • C-O stretch (methoxy): ~1050-1250.

Summary of Analytical Data

TechniqueParameterExpected ResultPurpose
RP-HPLC Retention TimeConsistent under defined conditionsIdentification
Peak AreaProportional to concentrationQuantification
Purity≥ 98% (typical for pure substance)Purity Assessment
LC-MS [M+H]⁺m/z 179.0815 (calculated for C₉H₁₁N₂O₂⁺)Molecular Weight Confirmation
Isotopic PatternMatches theoretical pattern for C₉H₁₀N₂O₂Elemental Composition
MS/MSCharacteristic fragmentation patternStructural Elucidation
¹H NMR Chemical Shifts, Coupling Constants, IntegralsConsistent with the proposed structureStructural Confirmation
¹³C NMR Number of Signals and Chemical ShiftsCorresponds to the number of unique carbonsStructural Confirmation
IR Absorption Bands (cm⁻¹)N-H, C=O, C-O, C=C, C=N stretchesFunctional Group Identification

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, structural elucidation, and purity assessment of this important heterocyclic compound. Researchers are encouraged to adapt and validate these protocols for their specific applications and regulatory requirements.

References

Application Notes & Protocols: In Vitro Characterization of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one as a Putative PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the DNA Damage Response with Novel Naphthyridinones

The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). A central player in the DDR is Poly(ADP-ribose) Polymerase 1 (PARP1), an enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[3] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.

Inhibition of PARP has emerged as a powerful anti-cancer strategy, particularly through the concept of "synthetic lethality".[2] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are critical for homologous recombination-based double-strand break repair), the inhibition of PARP-mediated SSB repair is catastrophic.[1] Unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication.[1][2] With a crippled homologous recombination pathway, these cells are unable to repair the DSBs, leading to genomic collapse and targeted cell death.

The compound 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one belongs to the naphthyridinone class of heterocyclic compounds, a scaffold present in numerous biologically active agents. Its structural features suggest a potential interaction with the NAD+ binding pocket of enzymes like PARP1. This document provides a comprehensive guide for the in vitro characterization of this compound, outlining a logical workflow from direct enzymatic inhibition to cellular and phenotypic consequences, to rigorously test the hypothesis that it functions as a PARP1 inhibitor.

G cluster_0 Experimental Workflow biochemical Biochemical Assays (Direct Target Engagement) cellular Cellular Assays (Physiological Target Engagement) biochemical->cellular Confirms Cell Permeability data Data Integration & Potency Profiling biochemical->data Determines On-Target IC50 phenotypic Phenotypic Assays (Biological Consequence) cellular->phenotypic Links Target to Function phenotypic->data Defines Therapeutic Potential G cluster_0 PARP1 Signaling & Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruitment Trapped Trapped PARP1-DNA Complex DNA_SSB->Trapped NAD NAD+ PARP1->NAD Consumption PAR PAR Chains PARP1->PAR Catalysis PARP1->Trapped Repair SSB Repair (BER Pathway) PAR->Repair Recruits Repair Factors Compound 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one Compound->PARP1 Inhibition & Trapping

References

Application Notes and Protocols for the Development of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridinone Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. This scaffold is considered a "privileged structure" due to its ability to bind to a diverse range of receptors and enzymes, leading to a wide spectrum of biological activities.[1] Derivatives of 1,8-naphthyridin-2(1H)-one, a key subtype, have been reported to possess potent anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, among others.[2][3][4] Specifically, compounds based on this core have been investigated as selective cannabinoid-2 (CB2) receptor agonists, highlighting their potential in treating chronic pain and inflammation without psychotropic side effects.[5]

The subject of this guide, 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, represents a versatile starting material for the generation of extensive chemical libraries for drug discovery programs. The methoxy group at the 5-position offers a crucial chemical handle for diversification. It can be readily converted to a hydroxyl group, which in turn can be functionalized in numerous ways. Furthermore, the aromatic ring, the lactam nitrogen, and the saturated ring present additional sites for modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of derivatives of this compound. It outlines detailed protocols for key synthetic transformations and subsequent biological evaluation, emphasizing the rationale behind experimental choices to facilitate the design of novel therapeutic agents.

Strategic Overview for Derivative Development

The development of a diverse library of derivatives from the parent scaffold, this compound, can be systematically approached by targeting several key positions on the molecule. The following workflow illustrates the primary pathways for diversification:

G A This compound (Starting Material) B Demethylation A->B D N-Alkylation / N-Arylation A->D F Electrophilic Aromatic Substitution (e.g., Halogenation) A->F C 5-Hydroxy Derivative (Key Intermediate) B->C Yields key intermediate H O-Alkylation / O-Acylation C->H E N-Substituted Derivatives D->E G C7-Halogenated Derivatives F->G Enables cross-coupling J Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) G->J I 5-O-Substituted Derivatives H->I K C7-Aryl/Alkynyl/Amino Derivatives J->K

Caption: Strategic workflow for the diversification of the 5-methoxy-1,8-naphthyridinone scaffold.

Part 1: Synthesis of Key Intermediates and Derivatives

This section details the protocols for the essential chemical modifications of the this compound core.

Protocol 1.1: Demethylation of this compound to 5-Hydroxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Rationale: The conversion of the 5-methoxy group to a hydroxyl group is a pivotal first step in creating a versatile intermediate. The phenolic hydroxyl group can then be readily modified through O-alkylation, O-acylation, or used to modulate electronic properties and hydrogen bonding interactions with a biological target. Boron tribromide (BBr₃) is a classic and effective reagent for the cleavage of aryl methyl ethers under relatively mild conditions.[6]

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.2 eq) dropwise via syringe. The reaction mixture may change color.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and the boron complexes.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 5-Hydroxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 1.2: N-Alkylation of the Lactam Nitrogen

Rationale: Substitution at the N-1 position of the lactam ring is a common strategy to explore the structure-activity relationship (SAR) and modulate physicochemical properties such as solubility and metabolic stability. A phase-transfer catalysis (PTC) method offers a mild and efficient way to achieve selective N-alkylation.[7]

Materials:

  • This compound (or the 5-hydroxy analog)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Toluene

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 1,8-naphthyridin-2(1H)-one starting material (1.0 eq), the desired alkyl halide (1.2 eq), and TBAHS (0.1 eq).

  • Add toluene as the solvent.

  • With vigorous stirring, add 50% aqueous NaOH solution.

  • Stir the biphasic mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Protocol 1.3: Halogenation of the Aromatic Ring

Rationale: Introducing a halogen, such as bromine, onto the aromatic ring is a critical step for enabling further diversification through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the amide nitrogen are ortho-, para-directing. Based on steric considerations and the electronic nature of the bicyclic system, electrophilic substitution is anticipated to occur at the C7 position. N-Bromosuccinimide (NBS) is a convenient and milder brominating agent compared to liquid bromine.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous MeCN.

  • Add NBS (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the C7-bromo derivative.

Protocol 1.4: Palladium-Catalyzed Cross-Coupling Reactions

Rationale: The halogenated derivative is a versatile intermediate for introducing a wide array of substituents through well-established cross-coupling methodologies. This allows for the exploration of diverse chemical space around the core scaffold.

  • Suzuki Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.[2][8]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[9][10]

General Protocol Outline (Example: Suzuki Coupling):

Materials:

  • 7-Bromo-5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 7-bromo-naphthyridinone (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical Base
Suzuki Aryl/vinyl boronic acidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuIEt₃N, DIPEA
Buchwald-Hartwig Primary/secondary aminePd₂(dba)₃, XPhos/RuPhosNaOt-Bu, K₃PO₄

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions for C7-Functionalization.

Part 2: Characterization of the Core Scaffold

Accurate characterization of the starting material is essential for unambiguous identification of its derivatives.

This compound

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

  • CAS Number: 1045855-18-2[11]

  • ¹H NMR (Expected): Resonances corresponding to the methoxy protons (singlet, ~3.8-4.0 ppm), two methylene groups in the saturated ring (triplets or multiplets, ~2.5-3.5 ppm), and aromatic protons.

  • ¹³C NMR (Expected): Signals for the carbonyl carbon (~170 ppm), aromatic carbons (including the methoxy-bearing carbon at ~150-160 ppm), the methoxy carbon (~55 ppm), and the two aliphatic carbons.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 179.08.

Part 3: Protocols for Biological Evaluation

The diverse biological activities reported for 1,8-naphthyridinones necessitate a panel of assays to evaluate newly synthesized derivatives.

Protocol 3.1: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is widely used for the initial screening of potential anticancer compounds. The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9]

G cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with derivatives A->B C Incubate (e.g., 48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals (DMSO) E->F G Read absorbance (~570 nm) F->G H Calculate % Viability and IC₅₀ G->H

Caption: General workflow of the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 1,8-naphthyridinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. This assay is essential for evaluating the antibacterial potential of the synthesized derivatives.[3][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized 1,8-naphthyridinone derivatives dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged core. By employing these strategies, it is possible to generate and screen diverse libraries of compounds, leading to the identification of new leads with potent and selective activities against a range of diseases. The causality-driven approach to derivatization, coupled with standardized biological assays, will accelerate the journey from initial hit to potential clinical candidate.

References

Application Notes and Protocols: 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1] This document provides a detailed guide for researchers on the potential utility of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one as a chemical probe. Given that this specific molecule is a commercially available yet under-characterized compound, this guide will focus on the foundational principles of its parent scaffold and provide a comprehensive framework for its validation and application in interrogating biological systems.

Introduction to the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery.[1] Its derivatives are known to interact with a variety of biological targets, often by acting as ATP-competitive inhibitors of kinases or by intercalating with DNA. The introduction of a 2-oxo group, as seen in the 1,8-naphthyridin-2(1H)-one series, provides a key hydrogen bond donor and acceptor motif, crucial for molecular recognition by protein targets.

The specific compound, This compound , possesses a methoxy group at the 5-position. The methoxy group is a common substituent in medicinal chemistry that can influence a molecule's pharmacokinetic properties and binding affinity. Its presence in this scaffold suggests potential for unique target engagement and cellular activity. While the precise biological targets of this compound are yet to be elucidated, the broader class of 1,8-naphthyridinones has been associated with the inhibition of enzymes such as Casein Kinase 2 (CK2) and receptor tyrosine kinases.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1045855-18-2

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

Conceptual Framework for Application as a Chemical Probe

A chemical probe is a small molecule used to study the function of a protein or a biological pathway. For This compound to be considered a useful chemical probe, it must be thoroughly characterized to establish its potency, selectivity, and mechanism of action. The following sections outline the necessary experimental workflows for this validation process.

G cluster_0 Probe Characterization Workflow Initial Screening Initial Screening Target Identification Target Identification Initial Screening->Target Identification  Hit Identification Selectivity Profiling Selectivity Profiling Target Identification->Selectivity Profiling  Primary Target(s) Cellular Activity Cellular Activity Selectivity Profiling->Cellular Activity  On-Target Effects In Vivo Validation In Vivo Validation Cellular Activity->In Vivo Validation  Phenotypic Readout

Caption: Workflow for validating a novel chemical probe.

Protocols for Biochemical and Cellular Characterization

Initial Target Screening and Identification

The first crucial step is to identify the primary biological target(s) of This compound . Given the known activities of the 1,8-naphthyridinone scaffold, a tiered approach is recommended.

Protocol 1: Kinase Panel Screening

  • Objective: To identify potential kinase targets.

  • Methodology:

    • Perform a broad-panel kinase screen (e.g., using a commercial service that offers assays for hundreds of kinases).

    • Use a single high concentration of the compound (e.g., 10 µM) for the initial screen.

    • Identify kinases with significant inhibition (e.g., >70% inhibition).

    • For the identified "hits," perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Affinity-Based Target Identification

  • Objective: To identify binding partners in a cellular context.

  • Methodology:

    • Synthesize a derivative of the compound with a linker for immobilization on beads (e.g., an amine-reactive linker).

    • Incubate the immobilized probe with cell lysate.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

Determination of Potency and Mechanism of Action

Once a primary target is identified, the next step is to quantify the probe's potency and understand how it interacts with the target.

Protocol 3: Enzyme Inhibition Assay

  • Objective: To determine the IC₅₀ and mode of inhibition (e.g., competitive, non-competitive).

  • Methodology:

    • Perform a standard enzyme activity assay for the identified target. This could be a fluorescence-based assay, a luminescence-based assay, or a radiometric assay.

    • To determine the IC₅₀, titrate the compound over a range of concentrations (e.g., from 1 nM to 100 µM) at a fixed substrate concentration (typically at the Kₘ value).

    • To determine the mechanism of action, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Table 1: Hypothetical Enzyme Inhibition Data

Inhibitor Concentration% Inhibition
1 nM2%
10 nM15%
100 nM48%
1 µM85%
10 µM98%
IC₅₀ ~100 nM
Cellular Target Engagement and Phenotypic Assays

It is essential to confirm that the probe can enter cells and interact with its target in a cellular environment.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells.

  • Methodology:

    • Treat cultured cells with the compound or a vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

    • Binding of the probe to its target will stabilize the protein, leading to a shift in its melting curve.

Protocol 5: Cell Viability and Proliferation Assays

  • Objective: To assess the phenotypic effect of the probe on cell lines relevant to the identified target.

  • Methodology:

    • Seed cells in 96-well plates.

    • Treat the cells with a dose-response of the compound.

    • After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as an MTS or a CellTiter-Glo® assay.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_0 Cellular Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Readout Viability Readout Incubation->Viability Readout Data Analysis Data Analysis Viability Readout->Data Analysis

Caption: General workflow for a cell-based viability assay.

Selectivity and Off-Target Effects

A good chemical probe should be highly selective for its intended target.

Protocol 6: Selectivity Profiling

  • Objective: To assess the selectivity of the probe against a panel of related and unrelated targets.

  • Methodology:

    • Based on the primary target, select a panel of closely related proteins (e.g., other kinases from the same family).

    • Perform enzyme inhibition assays for these off-targets to determine their IC₅₀ values.

    • A selectivity of at least 30-fold over closely related off-targets is generally desired for a high-quality chemical probe.

Data Interpretation and Best Practices

  • Controls are critical: Always include appropriate positive and negative controls in your experiments. For a chemical probe, an ideal negative control is a structurally similar but biologically inactive analog.

  • Concentration matters: Use the lowest effective concentration of the probe to minimize the risk of off-target effects.

  • Orthogonal approaches: Confirm key findings using a complementary method (e.g., validate a probe's effect with genetic knockdown of the target).

Conclusion

This compound represents an intriguing starting point for the development of a novel chemical probe. Its 1,8-naphthyridinone core suggests potential activity against a range of important drug targets. However, rigorous experimental validation as outlined in this guide is paramount to establish its utility for the research community. By systematically determining its potency, selectivity, and mechanism of action, researchers can unlock the potential of this compound to shed new light on complex biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our guidance is rooted in established chemical principles and field-proven optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core?

A1: The synthesis of this bicyclic lactam structure typically relies on intramolecular cyclization strategies. A highly effective and common approach involves the condensation of a suitably substituted 2-aminopyridine derivative with an α,β-unsaturated ester or a related three-carbon synthon, followed by a cyclization event. For instance, a common route is a variation of the Michael addition followed by intramolecular amidation. Alternative strategies, such as those employing inverse electron-demand Diels-Alder reactions, have also been reported for substituted 1,8-naphthyridinones and may be adaptable.[1]

Q2: How does the 5-methoxy substituent influence the reaction?

A2: The 5-methoxy group is an electron-donating group (EDG) on the pyridine ring. This has two major implications. First, it increases the nucleophilicity of the pyridine ring itself, which can be a factor in potential side reactions. Second, and more importantly, it activates the 2-amino group, making it a more potent nucleophile for the initial condensation or Michael addition step. This enhanced nucleophilicity can be beneficial for the reaction rate but may also necessitate careful control of temperature and stoichiometry to prevent side reactions like dialkylation or polymerization.

Q3: What are typical yields for this synthesis, and what is a realistic target for optimization?

A3: Reported yields for analogous substituted dihydronaphthyridinones can vary widely, from moderate (30-50%) to good (70-85%), depending on the specific substrates and reaction conditions. A realistic initial target for an unoptimized reaction would be in the 40-60% range. With careful optimization of catalyst, solvent, and temperature, achieving yields consistently above 80% is a feasible goal.

Q4: Is purification by column chromatography straightforward for this compound?

A4: Generally, yes. The lactam functionality provides sufficient polarity for effective separation on silica gel. However, issues can arise. The presence of the basic nitrogen in the pyridine ring can cause peak tailing on standard silica gel. To mitigate this, the mobile phase can be doped with a small amount of a basic modifier like triethylamine (0.1-1%) or by using a different stationary phase like neutral alumina.[2]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem Possible Causes Solutions & Scientific Rationale
1. Low or No Product Yield A. Incomplete Initial Condensation: The initial Michael addition or condensation reaction between the aminopyridine and the carbonyl partner is sluggish. B. Failed Cyclization: The linear intermediate forms but does not cyclize to the desired lactam. C. Ineffective Catalyst: The choice or concentration of the acid or base catalyst is suboptimal for the cyclization step.[3] D. Degradation: The starting materials or product are sensitive to the reaction conditions (e.g., harsh acid/base, high temperature).[4]A. Enhance Condensation:       • Increase Temperature: Gradually increase the reaction temperature in 10°C increments while monitoring by TLC.       • Use a Catalyst: For Michael additions, a mild base like DBU or triethylamine can facilitate the reaction. B. Promote Cyclization:       • Stronger Base/Acid: If the intermediate is isolated, subject it to stronger cyclization conditions. For amidation, a strong non-nucleophilic base like NaH or KHMDS can be effective. Alternatively, acid catalysis (e.g., p-TsOH, TFA) can promote cyclization.       • Higher Boiling Point Solvent: Switching to a solvent like toluene or xylene allows for higher reaction temperatures, providing the necessary activation energy for cyclization. C. Optimize Catalyst:       • Screen Catalysts: Test a panel of catalysts (e.g., p-TsOH, CSA, TFA for acid catalysis; NaOAc, Et₃N, DBU for base catalysis) to find the most effective one. D. Milder Conditions:       • Lower Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.       • Use Milder Reagents: Consider weaker acids or bases if degradation is suspected. Monitor the reaction closely by TLC to avoid prolonged reaction times.
2. Formation of a Major, Unidentified Side Product A. Dimerization/Polymerization: The starting materials or intermediates are self-condensing under the reaction conditions. B. N-Alkylation of Pyridine Ring: The electrophilic partner may react at the pyridine nitrogen instead of the desired pathway. C. Competing Reaction Pathway: The reagents may undergo an alternative, thermodynamically or kinetically favored reaction (e.g., intermolecular instead of intramolecular reaction).A. High Dilution:       • Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy for ring-forming reactions. B. Protect the Pyridine Nitrogen:       • While less common for this specific synthesis, if N-alkylation is confirmed, a temporary protecting group strategy could be explored, although this adds steps to the sequence. C. Staged Addition:       • Add the electrophilic partner slowly (e.g., via syringe pump) to the solution of the aminopyridine. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.
3. Product is Difficult to Purify from Starting Material A. Incomplete Reaction: The reaction has not reached completion, leaving significant starting material. B. Similar Polarity: The product and one of the starting materials have very similar Rf values in standard TLC systems.A. Drive Reaction to Completion:       • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring every few hours by TLC.       • Add More Reagent: If one starting material is significantly more expensive, use a slight excess (1.1-1.2 equivalents) of the cheaper reagent to consume it fully. B. Optimize Chromatography:       • Solvent System Screening: Systematically test different solvent systems for column chromatography (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find one that provides better separation (ΔRf > 0.2).       • Gradient Elution: Use a gradient elution from a less polar to a more polar solvent mixture to improve separation between closely eluting spots.[2]       • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Visual Troubleshooting and Workflow

A logical approach to troubleshooting low yield is essential. The following decision tree illustrates a typical workflow.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LCMS, 1H NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present intermediate Intermediate Formed, Not Cyclized? sm_present->intermediate No increase_time Increase Reaction Time or Temperature sm_present->increase_time Yes degradation Complex Mixture/ Degradation? intermediate->degradation No stronger_cond Apply Stronger Cyclization Conditions (e.g., NaH, p-TsOH) intermediate->stronger_cond Yes milder_cond Use Milder Conditions (Lower Temp, Weaker Acid/Base) degradation->milder_cond Yes optimize_purification Product Formed, Lost in Workup/ Purification? degradation->optimize_purification No end_good Yield Improved increase_time->end_good stronger_cond->end_good milder_cond->end_good end_bad Re-evaluate Route optimize_purification->end_bad

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Synthesis via Michael Addition and Intramolecular Cyclization

This protocol outlines a plausible and robust method for the target compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification a Dissolve 2-amino-6-methoxypyridine and ethyl acrylate in Ethanol b Add DBU (cat.) and reflux for 12h a->b c Monitor by TLC for consumption of aminopyridine b->c d Cool reaction, add NaOEt (1.5 eq) c->d e Reflux for an additional 6h d->e f Monitor by TLC/LCMS for product formation e->f g Quench with NH4Cl (aq), extract with EtOAc f->g h Purify by silica gel chromatography g->h i Recrystallize from EtOH/Hexanes h->i

Caption: A general workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-methoxypyridine (1.0 eq), ethyl acrylate (1.2 eq), and anhydrous ethanol (to achieve 0.1 M concentration).

  • Michael Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) to the mixture. Heat the reaction to reflux (approx. 78°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 2-amino-6-methoxypyridine spot.

  • Cyclization: After confirming the formation of the Michael adduct, cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium ethoxide (NaOEt) (1.5 eq) in anhydrous ethanol. Add the NaOEt solution to the reaction mixture.

  • Heating: Return the mixture to reflux and stir for an additional 4-8 hours. Monitor the formation of the desired product by TLC or LC-MS. The product should be more polar than the intermediate.

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient eluent of hexane/ethyl acetate (e.g., starting from 70:30 and gradually increasing to 30:70).

  • Final Product: Combine the fractions containing the pure product and remove the solvent in vacuo. If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent like ethanol/hexanes to yield this compound as a crystalline solid.

Data Summary for Optimization

When optimizing the reaction, systematically varying parameters is key. The following table provides a template for organizing these experiments.

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%) Notes
1NaOEt (1.5)Ethanol78655Baseline experiment
2NaH (1.5)THF66865Stronger, non-nucleophilic base
3KHMDS (1.2)Toluene110478Higher temp, strong base
4t-BuOK (1.5)t-BuOH83672Bulky base to reduce side reactions
5p-TsOH (0.1)Toluene1101240Acid-catalyzed cyclization attempt

This structured approach allows for a clear comparison of conditions and facilitates rational decisions for further optimization.

References

Technical Support Center: 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Solution Stability

Disclaimer: Specific, peer-reviewed stability data for 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS: 1045855-18-2) is not extensively available in public literature. This guide is therefore constructed based on the known chemical properties of its core functional groups—a bicyclic lactam, a methoxy-substituted aromatic ring, and a dihydro-pyridone system.[1] The principles and protocols provided are designed to empower researchers to systematically determine the stability of this compound under their specific experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this compound in solution?

Based on its structure, the main degradation pathways to be aware of are:

  • Hydrolysis: The lactam (cyclic amide) ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring structure.[2][3][4]

  • Oxidation: The electron-rich, methoxy-substituted aromatic ring can be susceptible to oxidative degradation.[5][6] The dihydro-pyridone portion of the molecule may also be oxidized to the corresponding aromatic naphthyridine derivative.[1]

  • Photodegradation: Many heterocyclic aromatic compounds absorb UV light and can degrade upon exposure to ambient or UV light sources.[7][8]

Q2: What is the best way to prepare and store stock solutions?

For maximum stability, it is recommended to:

  • Use an Aprotic, Anhydrous Solvent: Solvents like DMSO or DMF are generally preferred for initial stock solutions, as they are non-protic and less likely to participate in hydrolysis.

  • Store Cold and Dark: Prepare stock solutions fresh if possible. If storage is necessary, aliquot solutions into amber vials to protect from light and store at ≤ -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Perform a Solubility Test: Before preparing a large stock, test the solubility in a small volume of your chosen solvent. The compound is reported to be soluble in various organic solvents.[1]

Q3: My analytical method (e.g., HPLC) uses a mobile phase with acidic pH. Will the compound be stable?

This is a critical concern. While brief exposure during an HPLC run may be acceptable, prolonged exposure to acidic (or basic) conditions can cause hydrolysis of the lactam ring.[3][4]

  • Recommendation: Conduct a solution stability study directly in your mobile phase. Analyze the sample immediately after preparation and then at set time points (e.g., 2, 4, 8, 24 hours) while keeping it in the autosampler. A decrease in the main peak area and/or the appearance of new peaks would indicate instability.

Q4: I see a new peak appearing in my chromatogram over time. What could it be?

Without definitive data, identifying new peaks requires systematic investigation. The new peak could be an isomer, an oxidized product, or a hydrolyzed product. This is precisely the scenario where a forced degradation study becomes essential.[9][10] By intentionally stressing the compound under specific conditions (acid, base, oxidation, light, heat), you can generate these degradation products in a controlled manner and use analytical techniques like LC-MS to identify them.[11]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions
Loss of compound potency or concentration in aqueous buffer over time. Hydrolysis. The lactam ring is likely being cleaved by the aqueous environment, a process that is accelerated by acidic or basic pH.[2]1. Check Buffer pH: Ensure the pH is as close to neutral (pH 7) as possible. 2. Limit Aqueous Exposure: Prepare aqueous solutions immediately before use. Avoid storing the compound in aqueous buffers. 3. Lower Temperature: If experiments must be run over time in buffer, keep the solution on ice to slow the degradation rate.
Appearance of a new, later-eluting peak in reverse-phase HPLC. Oxidation. Oxidized products are often less polar than the parent compound, leading to longer retention times in reverse-phase chromatography.1. De-gas Solvents: Use sparging or sonication to remove dissolved oxygen from your solvents and mobile phases. 2. Add Antioxidant: For some applications, adding a small amount of an antioxidant like BHT may be possible, but check for compatibility with your experiment. 3. Inert Atmosphere: Handle stock solutions and dry compound under an inert gas like nitrogen or argon.
Inconsistent results between experiments run on different days. Photodegradation or Oxidation. Ambient lab lighting or oxidation from atmospheric oxygen can cause slow degradation, leading to variability.1. Protect from Light: Use amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during handling.[7] 2. Fresh is Best: Prepare solutions fresh for each experiment from a solid that has been stored properly. 3. Standardize Handling: Ensure all handling procedures (weighing, dissolution, dilution) are consistent and performed promptly.
Multiple new peaks appear after leaving the sample in an acidic mobile phase. Acid-Catalyzed Hydrolysis. The lactam ring is likely hydrolyzing, and potentially, under harsh acidic conditions, the methoxy ether could also be cleaved.[4]1. Modify HPLC Method: If possible, increase the starting percentage of the organic solvent or use a shallower gradient to reduce analysis time. 2. Change pH: Investigate if a mobile phase closer to neutral pH provides adequate separation. 3. Run a Control: Analyze a sample that has been intentionally degraded with acid (see Protocol 1) to confirm if the new peaks match.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is a study that intentionally degrades the compound to identify likely degradation products and establish stability-indicating analytical methods.[9][12][13]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) C1 Acidic: Mix Stock + 0.1 M HCl (e.g., 50°C, 2-8h) A->C1 Aliquot C2 Basic: Mix Stock + 0.1 M NaOH (Room Temp, 1-4h) A->C2 Aliquot C3 Oxidative: Mix Stock + 3% H2O2 (Room Temp, 2-8h) A->C3 Aliquot C4 Thermal: Heat Stock Solution (e.g., 70°C, 24h) A->C4 Aliquot C5 Photolytic: Expose Stock to UV Light (e.g., ICH Q1B conditions) A->C5 Aliquot B Prepare Stress Solutions: - 0.1 M HCl (Acid) - 0.1 M NaOH (Base) - 3% H2O2 (Oxidation) - Water (Hydrolysis) B->C1 B->C2 B->C3 D Neutralize Acid/Base Samples (if necessary) C1->D C2->D E Dilute all samples to working concentration C3->E C4->E C5->E D->E F Analyze via Stability-Indicating HPLC-UV/MS Method E->F

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat gently (e.g., 50°C) and take samples at various time points (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Keep at room temperature and sample at time points (e.g., 1, 2, 4 hours). Basic hydrolysis of lactams is often faster than acidic hydrolysis.[2]

    • Oxidation: Mix an aliquot with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and sample at various time points.

    • Thermal Stress: Heat an aliquot of the stock solution (e.g., 70°C) for an extended period (e.g., 24 hours).

    • Photostability: Expose an aliquot in a quartz cuvette or clear vial to a photostability chamber following ICH Q1B guidelines. A control sample should be wrapped in foil.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples and a non-stressed control to a suitable concentration. Analyze by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.[11] The goal is to achieve 5-20% degradation of the main compound.[14]

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[15]

G start Define Method Goals (Assay + Impurities) col_select Column & Mobile Phase Screening (C18, Phenyl-Hexyl, etc.) (ACN, MeOH, Buffers) start->col_select forced_deg Perform Forced Degradation (Protocol 1) col_select->forced_deg inject_pool Inject Pooled Mixture of Stressed Samples forced_deg->inject_pool optimize Optimize Gradient, Temp, Flow Rate for Resolution (Rs > 1.5) inject_pool->optimize Evaluate Peak Purity & Resolution validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy) optimize->validate end Validated Stability- Indicating Method validate->end

Caption: Decision process for HPLC method development.

Step-by-Step Methodology:

  • Initial Screening: Start with a standard reverse-phase column (e.g., C18) and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

  • Forced Degradation: Perform the forced degradation study as described in Protocol 1.

  • Specificity Check: Create a pooled sample containing the unstressed compound and aliquots from all stressed conditions. Inject this mixture into the HPLC. The primary goal is to ensure that all degradation products are separated from the main compound peak.[15]

  • Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., methanol vs. acetonitrile), temperature, and pH to achieve baseline resolution (Rs > 1.5) for all peaks. A diode array detector (DAD) is useful for checking peak purity.

  • Validation: Once the method is optimized, perform a validation according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

References

Technical Support Center: Reactions of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold. Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your synthetic outcomes.

Introduction to the Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a lactam, a dihydropyridine ring, and a methoxy-substituted pyridine moiety, offering multiple reactive sites for functionalization. These include the lactam nitrogen, the aromatic ring, and the potential for modification of the methoxy group. Understanding the interplay of these functional groups is crucial for successful reaction planning and execution.

This guide will address common issues related to key transformations such as N-alkylation of the lactam, palladium-catalyzed cross-coupling reactions on the aromatic ring, and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: N-Alkylation of the Lactam Nitrogen

Question 1: My N-alkylation of this compound is showing low to no yield. What are the primary causes and how can I troubleshoot this?

Answer: Low yields in the N-alkylation of this lactam are a common hurdle. The reactivity of the N-H bond is influenced by the electron-withdrawing nature of the adjacent carbonyl group. Here’s a systematic approach to troubleshooting:

  • Base Selection is Critical: The choice of base is paramount for efficient deprotonation of the lactam N-H.

    • Insight: Weak bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often insufficient to fully deprotonate the lactam. Stronger bases are generally required.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: If you are using a weak organic base, consider switching to a stronger inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Cs₂CO₃ is often an excellent choice due to its high solubility in polar aprotic solvents.

      • Ensure Anhydrous Conditions: If using NaH, ensure your solvent and reagents are scrupulously dry, as NaH reacts violently with water.

      • Phase Transfer Catalysis: For reactions with inorganic bases in less polar solvents, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates.

  • Solvent Choice and Solubility: The solubility of both the starting material and the base can dramatically impact the reaction.

    • Insight: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are common choices. However, the solubility of inorganic bases can be limited in some of these solvents.

    • Troubleshooting Steps:

      • Assess Solubility: Ensure your starting material and base are soluble in the chosen solvent at the reaction temperature.

      • Solvent Optimization: If solubility is an issue, consider switching to a different solvent. For instance, if using K₂CO₃ in acetone with poor results, switching to DMF or using the more soluble Cs₂CO₃ could be beneficial.

  • Reaction Temperature:

    • Insight: Many N-alkylation reactions of lactams require heating to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-80 °C).

      • Caution with High Temperatures: Be mindful that high temperatures, especially in solvents like DMF, can lead to decomposition of the solvent or starting materials.

  • Alkylating Agent Reactivity:

    • Insight: The reactivity of the alkylating agent follows the general trend: I > Br > Cl.

    • Troubleshooting Steps:

      • Use a More Reactive Halide: If using an alkyl chloride with poor results, consider converting it to the corresponding bromide or iodide.

      • Catalytic Potassium Iodide: The addition of a catalytic amount of potassium iodide (KI) can in situ convert an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).

Question 2: I am observing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

Answer: The formation of the O-alkylated product arises from the ambident nucleophilic nature of the deprotonated lactam (lactim-lactam tautomerism). The regioselectivity is influenced by the reaction conditions.

  • Counter-ion Effect:

    • Insight: The nature of the cation from the base can influence the site of alkylation. Alkali metal salts of 2-pyridones in polar aprotic solvents like DMF tend to favor N-alkylation[1]. In contrast, using a silver salt in a non-polar solvent like benzene has been reported to favor O-alkylation[1].

    • Troubleshooting Steps:

      • Use Alkali Metal Bases: Employ bases like NaH, K₂CO₃, or Cs₂CO₃ in a polar aprotic solvent (DMF, DMSO) to favor N-alkylation.

  • Solvent Polarity:

    • Insight: Polar aprotic solvents generally favor N-alkylation.

    • Troubleshooting Steps:

      • Solvent Choice: Stick to solvents like DMF, DMSO, or acetonitrile. Avoid non-polar solvents if N-alkylation is the desired outcome.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

To perform cross-coupling reactions, the this compound core would first need to be halogenated, for example, at the 7-position to provide a reactive handle. The following troubleshooting advice assumes you are starting with a halo-substituted derivative.

Question 3: My Suzuki coupling reaction is not working. What are the common points of failure?

Answer: The Suzuki-Miyaura coupling is a robust reaction, but several factors can lead to failure.

  • Catalyst and Ligand Choice:

    • Insight: The palladium catalyst and phosphine ligand are crucial for an efficient catalytic cycle. The choice of ligand can influence catalyst stability and activity.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) is active. Consider using a fresh batch or a different precatalyst.

      • Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos.

      • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst. Degas your solvents thoroughly.

  • Base and Solvent System:

    • Insight: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent is often interdependent.

    • Troubleshooting Steps:

      • Base Strength and Solubility: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often effective for less reactive substrates. Ensure the base is adequately soluble in the reaction medium.

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The water is necessary to dissolve the inorganic base. Ensure your solvent is of high purity and anhydrous if the reaction is sensitive to water (though Suzuki couplings often tolerate water).

  • Boronic Acid/Ester Quality:

    • Insight: Boronic acids can undergo decomposition (protodeboronation or trimerization to boroxines) upon storage.

    • Troubleshooting Steps:

      • Check Boronic Acid Quality: Use fresh, high-purity boronic acid. If in doubt, consider using the corresponding pinacol ester, which is often more stable.

Question 4: I am attempting a Buchwald-Hartwig amination and observing low conversion. What should I check?

Answer: The Buchwald-Hartwig amination is sensitive to several parameters.

  • Catalyst, Ligand, and Base Combination:

    • Insight: This reaction is highly dependent on the synergistic effect of the palladium source, ligand, and base.

    • Troubleshooting Steps:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) which are known to promote the reductive elimination step.

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another option.

      • Inert Atmosphere: Like other palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial.

  • Substrate and Amine Reactivity:

    • Insight: The nature of the aryl halide and the amine can affect the reaction rate. The general reactivity order for the halide is I > Br > OTf > Cl.

    • Troubleshooting Steps:

      • Aryl Halide Reactivity: If using an aryl chloride, the reaction will likely require a more specialized, highly active catalyst system.

      • Amine Nucleophilicity: Less nucleophilic amines may require longer reaction times or higher temperatures.

Category 3: Potential Side Reactions and Purification

Question 5: I am concerned about the stability of the methoxy group under my reaction conditions. Can it be cleaved?

Answer: Yes, demethylation of the methoxy group on the pyridine ring is a potential side reaction, especially under certain conditions.

  • Demethylation Conditions:

    • Insight: Cleavage of aryl methyl ethers can occur with strong acids (HBr, BBr₃), strong bases at high temperatures, or with certain nucleophilic reagents.

    • Preventative Measures:

      • Avoid Strong Lewis Acids: Be cautious when using strong Lewis acids as they can promote demethylation.

      • Moderate Reaction Temperatures: Avoid excessively high temperatures, especially in the presence of strong nucleophiles or bases.

      • Alternative Reagents: Some demethylating agents include L-selectride and sodium trimethylsilanethiolate[2][3]. Be aware of these if they are present in your reaction or workup.

Question 6: I am struggling with the purification of my product, which is a polar heterocyclic compound. What strategies can I use?

Answer: Purification of polar, nitrogen-containing heterocycles can be challenging due to their solubility and interaction with silica gel.

  • Column Chromatography:

    • Insight: These compounds can streak on silica gel due to strong interactions with acidic silanol groups.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent to neutralize the acidic sites on the silica gel and improve peak shape.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for highly polar compounds.

      • Gradient Elution: A gradient elution from a less polar to a more polar solvent system can help improve separation.

  • Crystallization:

    • Insight: If your compound is a solid, recrystallization can be a highly effective purification method.

    • Troubleshooting Steps:

      • Solvent Screening: Screen a variety of solvents or solvent mixtures to find a system where your compound is soluble when hot but sparingly soluble when cold.

      • Inducing Crystallization: If the compound "oils out," try adding more hot solvent, scratching the inside of the flask with a glass rod, or adding a seed crystal of the pure compound.

Illustrative Experimental Protocol: N-Alkylation

This protocol is a representative example for the N-alkylation of a 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold. While not specific to the 5-methoxy derivative, it provides a solid foundation for developing your own procedure.

N-Ethylation of a Dibenzo[c,h][4][5]naphthyridin-6-one Derivative (Adapted from Cushman et al.[6])

  • Materials:

    • 5H-8,9-dimethoxy-5-(2-aminoethyl)-2,3-methylenedioxydibenzo[c,h][4][5]naphthyridin-6-one (1.0 eq)

    • Acetaldehyde (excess)

    • Sodium cyanoborohydride (3.0 eq)

    • Ethanol

  • Procedure:

    • To a sealed tube, add the starting naphthyridinone (e.g., 150 mg, 0.37 mmol).

    • Add ethanol (15 mL), acetaldehyde (0.2 mL, 3.38 mmol), and sodium cyanoborohydride (78 mg, 1.1 mmol).

    • Seal the tube and heat the mixture to 75 °C for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter.

    • Evaporate the filtrate under reduced pressure.

    • Partition the residue between chloroform (50 mL) and 10% aqueous NaOH (30 mL).

    • Separate the layers and extract the aqueous phase with chloroform (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the N-ethylated product.

Expected Characterization of a Related Scaffold: 1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one[4]

  • ¹H NMR (250 MHz, CDCl₃) δ: 7.67 (dd, J = 6.8 Hz, J' = 2.2 Hz, 2H), 7.39-7.58 (m, 5H), 7.27-7.30 (m, 5H), 3.08 (dd, J = 8.5 Hz, J' = 6.0 Hz, 2H), 2.91 (dd, J = 8.5 Hz, J' = 6.0 Hz, 2H).

  • ¹³C NMR (62.5 MHz, CDCl₃) δ: 170.9 (C), 153.7 (C), 152.9 (C), 138.3 (C), 137.7 (C), 136.7 (CH), 129.4 (2CH), 129.1 (2CH), 129.0 (CH), 128.7 (2CH), 127.8 (CH), 126.4 (2CH), 118.8 (C), 114.5 (CH), 32.1 (CH₂), 23.9 (CH₂).

This data can serve as a reference for identifying the characteristic signals of the dihydro-1,8-naphthyridin-2(1H)-one core.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in N-Alkylation

G start Low/No Yield in N-Alkylation base Is the base strong enough? (e.g., NaH, K₂CO₃, Cs₂CO₃) start->base Check Base solvent Are all reagents soluble in the chosen solvent? base->solvent Yes solution_base Switch to a stronger base (e.g., Cs₂CO₃) or use NaH with anhydrous solvent. base->solution_base No temp Is the reaction temperature optimized? solvent->temp Yes solution_solvent Switch to a more suitable polar aprotic solvent (e.g., DMF, DMSO). solvent->solution_solvent No alkyl_halide Is the alkylating agent reactive enough? temp->alkyl_halide Yes solution_temp Gradually increase temperature (e.g., to 60-80 °C). temp->solution_temp No solution_alkyl_halide Use a more reactive halide (I > Br > Cl) or add catalytic KI. alkyl_halide->solution_alkyl_halide No

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X (Oxidative Addition) pd0->pd2_ox + R¹-X pd2_trans R¹-Pd(II)L₂-R² (Transmetalation) pd2_ox->pd2_trans + [R²-B(OR)₂(Base)]⁻ pd2_trans->pd0 product R¹-R² (Product) pd2_trans->product Reductive Elimination reagents R¹-X boronic R²-B(OR)₂ boronic->pd2_ox base Base base->boronic

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for naphthyridinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. Naphthyridinones are a class of bicyclic heteroaromatic compounds that are prevalent in medicinal chemistry and materials science.[1][2] Their synthesis, while achievable through various methods, can present unique challenges. This resource aims to provide not only solutions but also the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and challenges encountered during naphthyridinone synthesis.

Q1: My Friedländer annulation to synthesize a 1,8-naphthyridine is giving a low yield. What are the first parameters I should check?

A1: The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for constructing the naphthyridine core.[3] If you are experiencing low yields, consider the following initial troubleshooting steps:

  • Catalyst Choice: While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and reaction times.[4] Traditional methods often use acid or base catalysts, but these can be harsh.[3] Consider exploring milder and more efficient catalysts such as choline hydroxide in water, which has been reported to give high yields even on a gram scale.[4] For certain substrates, Lewis acids like N-bromosulfonamides can also be effective.[5]

  • Reaction Temperature: Temperature plays a critical role. While some modern methods allow for room temperature reactions, many Friedländer syntheses require heating.[3][5] A systematic screen of temperatures, for instance from 50 °C to 100 °C, can help identify the optimal condition for your specific substrates.[4]

  • Solvent: The choice of solvent can significantly impact the reaction. While some protocols utilize organic solvents like toluene or DMF, water has emerged as a green and effective solvent, especially when paired with a suitable catalyst.[3][4]

Q2: I am attempting a transition-metal-catalyzed C-N bond formation to synthesize a naphthyridinone, but the reaction is not proceeding. What are the likely culprits?

A2: Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond in naphthyridinone synthesis.[6][7] If your reaction is failing, focus on these key components:

  • Catalyst System (Palladium Source and Ligand): The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial.[7][8] For challenging couplings, especially with aryl chlorides, bulky electron-rich phosphine ligands are often necessary.[8] The choice of ligand generation (e.g., first-generation, bidentate phosphines, sterically hindered ligands) can dramatically affect the outcome.[6]

  • Base Selection: The base is not just a proton scavenger; it plays an active role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][9] The choice of base can be substrate-dependent, and a screen of bases such as K₃PO₄ or Cs₂CO₃ might be necessary.[9]

  • Solvent Purity: Anhydrous and deoxygenated solvents are critical for the success of most cross-coupling reactions. Common solvents include toluene, dioxane, and THF.[7][8] Ensure your solvent is properly dried and degassed before use to prevent catalyst deactivation.

Q3: I am observing the formation of significant side products in my naphthyridinone synthesis. How can I improve the selectivity?

A3: Side product formation is a common issue and can often be addressed by fine-tuning the reaction conditions:

  • Temperature Control: In many reactions, including aminations, lower temperatures can favor the desired kinetic product over thermodynamic side products.[10] Conversely, in some cases, higher temperatures might be needed to overcome activation barriers for the desired pathway. Careful temperature optimization is key.

  • Rate of Addition: For reactions involving highly reactive intermediates, slow addition of one of the reagents can help maintain a low concentration of the reactive species and suppress side reactions.

  • Protecting Groups: If your starting materials contain functional groups that can interfere with the reaction, consider using appropriate protecting groups. For example, an amino group might need protection before performing a reaction on another part of the molecule.

Troubleshooting Guide: Deeper Dive

This section provides more detailed troubleshooting strategies for specific, complex issues that may arise during your experiments.

Issue 1: Incomplete Conversion in a Buchwald-Hartwig Amination for Naphthyridinone Synthesis

You are attempting to synthesize a substituted naphthyridinone via an intramolecular Buchwald-Hartwig amination of a precursor containing an aryl halide and an amine. After the recommended reaction time, you observe a significant amount of starting material remaining.

Troubleshooting Workflow:

Troubleshooting Decision Tree for Incomplete Conversion.

Causality and In-Depth Explanation:

  • Catalyst System Check: The catalytic cycle of the Buchwald-Hartwig amination involves several steps, and a suboptimal catalyst system can lead to a slow turnover rate.[6] Increasing the catalyst and ligand loading can sometimes overcome this. However, a more systematic approach is to screen different ligands. The electronic and steric properties of the phosphine ligand are critical for both the oxidative addition and reductive elimination steps.[6][8] For example, moving from a less bulky ligand to a more sterically hindered one can promote the reductive elimination step, which is often rate-limiting.

  • Base Optimization: The base is responsible for deprotonating the amine, allowing it to coordinate to the palladium center.[8] If the base is not strong enough to deprotonate the amine efficiently, the reaction will stall. Switching to a stronger base or ensuring the current base is free of moisture (which can quench it) can be effective.

  • Temperature and Concentration: Many organic reactions are sensitive to temperature, and an increase in temperature can provide the necessary activation energy for the reaction to proceed to completion. For intramolecular reactions, concentration is less of a factor, but for intermolecular couplings, higher concentrations can increase the reaction rate.

  • Reagent Integrity: The purity of starting materials and the solvent is paramount in transition-metal catalysis. Impurities can act as catalyst poisons, and trace amounts of water or oxygen can deactivate the catalyst.[7]

Issue 2: Poor Regioselectivity in the Synthesis of Substituted Naphthyridinones

When synthesizing a naphthyridinone with multiple potential sites for reaction, you observe a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.

Controlling Regioselectivity:

ParameterInfluence on RegioselectivityRecommended Action
Steric Hindrance Directing groups can sterically block one reaction site, favoring reaction at a less hindered position.Introduce a bulky substituent adjacent to the undesired reaction site.
Electronic Effects Electron-donating or electron-withdrawing groups can alter the electron density at different positions, influencing the site of electrophilic or nucleophilic attack.Modify substituents on the aromatic rings to electronically favor the desired reaction site.
Reaction Temperature At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest. At higher temperatures, thermodynamic control may dominate, favoring the most stable product.Systematically vary the reaction temperature to determine the optimal conditions for kinetic or thermodynamic control.[10]
Catalyst/Ligand The steric and electronic properties of the ligand can influence which site of the substrate binds to the metal center.Screen a library of ligands with varying steric bulk and electronic properties.

Experimental Protocol: Screening for Optimal Ligand in a Buchwald-Hartwig Amination

This protocol outlines a parallel screening experiment to identify the best ligand for a challenging Buchwald-Hartwig amination.

Materials:

  • Aryl halide precursor (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • A selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, JohnPhos) (4 mol %)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (e.g., argon or nitrogen) glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide precursor (e.g., 0.1 mmol) to each of a series of reaction vials.

  • To each vial, add the corresponding phosphine ligand (0.004 mmol).

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ in toluene. Add the appropriate volume of the stock solution to each reaction vial to achieve a 2 mol % loading.

  • Add the amine (0.12 mmol) and sodium tert-butoxide (0.14 mmol) to each vial.

  • Add anhydrous, degassed toluene (e.g., 1 mL) to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitor the reactions at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion and product distribution.

  • Based on the results, the optimal ligand can be selected for a larger-scale reaction.

G start Prepare Reaction Vials (Aryl Halide) add_ligand Add Different Ligand to Each Vial start->add_ligand add_pd Add Pd Precursor add_ligand->add_pd add_reagents Add Amine, Base, and Solvent add_pd->add_reagents react Heat and Stir add_reagents->react analyze Monitor by LC-MS/GC-MS react->analyze

Workflow for Ligand Screening Experiment.

References

Technical Support Center: Synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Overview of the Core Synthesis

The synthesis of this compound typically proceeds via a concise and effective pathway involving a tandem aza-Michael addition and subsequent intramolecular cyclization (lactamization). The primary reactants are 2-amino-6-methoxypyridine and an acrylate derivative, such as ethyl acrylate. This reaction is often catalyzed by acid or base and driven by thermal energy.

Below is a general workflow for this synthesis.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Ensure purity of 2-amino-6-methoxypyridine and Ethyl Acrylate setup Combine reactants in a suitable solvent (e.g., EtOH, Toluene, or neat) Add catalyst (e.g., Acetic Acid) prep->setup reflux Heat mixture to reflux (80-120°C) Monitor via TLC (e.g., 1:1 Hexane:EtOAc) setup->reflux Inert Atmosphere (N2/Ar) cool Cool reaction to room temperature reflux->cool concentrate Remove solvent under reduced pressure cool->concentrate extract Perform aqueous workup if needed (e.g., wash with NaHCO3 solution) concentrate->extract chrom Column Chromatography (Silica gel, Hexane/EtOAc gradient) extract->chrom recryst Recrystallization (e.g., from EtOAc/Hexane) chrom->recryst final Pure Product recryst->final

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has run for 24 hours, but TLC analysis shows mostly unreacted 2-amino-6-methoxypyridine. What are the likely causes and how can I fix this?

Answer: This issue typically points to insufficient activation of the reactants or unfavorable reaction conditions. Let's break down the potential causes and solutions.

  • Insufficient Electrophilicity of the Michael Acceptor: The key C-N bond formation is an aza-Michael addition.[1] The nucleophilicity of the exocyclic amino group of the pyridine is relatively modest. The reaction often requires activation.

    • Causality: While heat alone can sometimes drive the reaction, an acid catalyst is often necessary to protonate the carbonyl of the acrylate, rendering the β-carbon more electrophilic and susceptible to attack by the aminopyridine.

    • Solution: Introduce a catalytic amount of a Brønsted acid. Glacial acetic acid (5-10 mol%) is an excellent starting point as it is effective and volatile enough to be easily removed. Stronger acids like HCl or H2SO4 should be avoided as they can lead to starting material degradation.[1]

  • Inadequate Temperature: The intramolecular cyclization step (lactamization) to form the dihydronaphthyridinone ring has a significant activation energy barrier.

    • Causality: The formation of the six-membered ring requires the molecule to adopt a specific conformation, and the elimination of ethanol (from ethyl acrylate) is an endothermic process.

    • Solution: Ensure the reaction is heated to a sufficiently high temperature. If you are running the reaction in ethanol (b.p. 78°C), consider switching to a higher-boiling solvent like toluene (b.p. 111°C) or xylene (b.p. ~140°C) to provide more thermal energy. Microwave-assisted synthesis can also be highly effective at rapidly achieving the necessary temperature and reducing reaction times.[2][3]

  • Reversibility of the Michael Addition: The initial aza-Michael addition can be reversible. If the subsequent, irreversible cyclization step is slow, the intermediate may revert to the starting materials.

    • Causality: The equilibrium of the first step may not favor the product at lower temperatures. The overall reaction is driven forward by the irreversible lactamization.

    • Solution: As with point 2, increasing the temperature is the most direct way to promote the irreversible cyclization, thus pulling the entire reaction equilibrium towards the final product.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst NoneAcetic Acid (10 mol%)Activates the acrylate for nucleophilic attack.
Solvent EthanolToluene or XyleneAllows for higher reaction temperatures to overcome the activation barrier for cyclization.
Temperature 80°C110-140°CProvides sufficient thermal energy for the irreversible lactamization step.
Issue 2: Significant Byproduct Formation

Question: I am getting a decent conversion of my starting material, but my crude NMR shows a complex mixture with multiple major byproducts. What are these and how can I prevent them?

Answer: Side reactions are common in this synthesis, particularly due to the reactivity of the starting materials. The primary culprits are typically polymerization and bis-addition.

  • Polymerization of Ethyl Acrylate:

    • Causality: α,β-Unsaturated esters like ethyl acrylate are prone to free-radical polymerization, especially at elevated temperatures. This leads to the formation of an insoluble, often dark-colored, polymeric solid or "tar" in the reaction flask, consuming the reagent and complicating purification.

    • Solution Protocol:

      • Inert Atmosphere: Rigorously degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxygen, which can initiate radical processes.

      • Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

      • Controlled Addition: Instead of adding all the ethyl acrylate at the beginning, add it slowly via a syringe pump over several hours to the heated solution of the aminopyridine. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.

  • Formation of Bis-Adduct:

    • Causality: The product, this compound, still possesses a secondary amine (the lactam NH) which is nucleophilic. Under harsh conditions, this NH can potentially react with a second molecule of ethyl acrylate in another Michael addition. While sterically hindered, this side reaction can occur, leading to a higher molecular weight impurity.

    • Solution: Use a strict 1:1 stoichiometry of the 2-amino-6-methoxypyridine to ethyl acrylate. A slight excess of the aminopyridine (e.g., 1.05 equivalents) can sometimes be used to ensure all the acrylate is consumed, preventing secondary additions to the product.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A 2-Amino-6-methoxypyridine C Michael Adduct (Intermediate) A->C + B Ethyl Acrylate B->C E Polymerization B->E Self-reaction (High Temp) D Target Product C->D Intramolecular Cyclization (-EtOH) F Bis-Adduct Impurity D->F + Ethyl Acrylate

Caption: Desired reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

The product is a moderately polar, solid compound. The most effective purification strategy is typically a two-step process:

  • Flash Column Chromatography: Use silica gel with a gradient eluent system. A good starting point is eluting with 100% hexanes, gradually increasing the polarity to a 1:1 mixture of hexanes and ethyl acetate. The product should elute as a clean band. This is a standard method for separating flavonoid-type compounds, which have similar polarity profiles.[4]

  • Recrystallization: After chromatography, combine the pure fractions, remove the solvent, and recrystallize the resulting solid. A solvent system like ethyl acetate/hexanes or dichloromethane/ether is often effective. Dissolve the solid in a minimum amount of the more polar solvent (e.g., ethyl acetate) while warm, then slowly add the less polar solvent (e.g., hexanes) until turbidity persists. Cooling slowly will yield pure crystals.

Q2: My reaction mixture turns dark brown or black upon heating. Is this normal?

While some color change is expected, a rapid shift to a very dark, opaque color, especially with the formation of solids, is indicative of decomposition or polymerization (as discussed in Issue 2). This is a sign that the reaction temperature may be too high or that oxygen is present in the system. Immediately implement the solutions for polymerization: ensure an inert atmosphere and consider adding a radical inhibitor. If the problem persists, lowering the temperature and accepting a longer reaction time is a prudent tradeoff for a cleaner reaction and simpler purification.

Q3: Can I use a different base or catalyst for this reaction?

Yes, other catalysts can be employed. While acetic acid is a good starting point, some syntheses of related naphthyridones have explored other options.

  • Lewis Acids: Catalysts like ZnI2 or Sc(OTf)3 could potentially activate the acrylate, but require strictly anhydrous conditions to be effective.[5]

  • Base Catalysis: Strong bases like sodium ethoxide can also catalyze the Michael addition. However, using a strong base can sometimes promote the formation of byproducts.[6] It is crucial to carefully control stoichiometry when using strong bases.

  • Ionic Liquids: Some modern Friedländer-type syntheses, which are analogous reactions for forming the naphthyridine core, have shown success using basic ionic liquids as both the catalyst and solvent, offering green chemistry benefits and easy catalyst recycling.[7]

Q4: How can I confirm the identity and purity of my final product?

A combination of standard analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methylene groups of the dihydropyridinone ring, and the methoxy group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.

References

Technical Support Center: Degradation Pathways of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address challenges you may encounter during your experimental work. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a bicyclic heterocyclic compound with a lactam (cyclic amide), an aromatic methoxy group, and a dihydropyridinone core. Each of these functional groups presents potential sites for degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring the accuracy of analytical measurements.

This guide will walk you through the most probable degradation routes and provide practical advice for identifying and mitigating these issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Degradation

Q1: I am observing the appearance of a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What is the likely cause?

A1: The most probable cause is the hydrolysis of the lactam ring. Lactams, being cyclic amides, are susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[1][2][3][4] This reaction cleaves the amide bond, opening the ring to form a carboxylic acid and an amine.

  • Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6]

  • Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened product.[1][2][5]

The resulting amino acid would be significantly more polar than the parent compound, leading to an earlier elution time in reverse-phase HPLC.

Troubleshooting Steps:

  • Confirm Hydrolysis:

    • Perform a forced degradation study by intentionally exposing your compound to mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a slightly elevated temperature (e.g., 40-60 °C).[7]

    • Analyze the stressed samples by HPLC and compare the retention time of the new peak with the one observed in your original sample.

  • Characterize the Degradant:

    • Utilize LC-MS to determine the mass of the new peak. The hydrolyzed product should have a mass corresponding to the parent compound plus the mass of one molecule of water (M+18).[8][9]

    • For definitive structural confirmation, isolate the degradation product and perform NMR spectroscopy.[10][11][12]

  • Mitigation Strategies:

    • Adjust the pH of your aqueous solutions to a neutral range where the rate of hydrolysis is often at a minimum.

    • Store aqueous solutions of the compound at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.

    • If possible, prepare aqueous solutions fresh before use.

Q2: Could the methoxy group also be susceptible to hydrolysis?

A2: While ethers are generally more stable to hydrolysis than esters or amides, cleavage of the aryl-ether bond of the methoxy group can occur under harsh acidic conditions, although this is less likely than lactam hydrolysis under typical experimental conditions. This reaction, known as O-demethylation, would yield a phenolic compound.[13]

Troubleshooting Steps:

  • Forced Degradation: Expose the compound to stronger acidic conditions (e.g., 1 M HCl) and elevated temperatures to see if a new degradant is formed.

  • LC-MS Analysis: The mass of the O-demethylated product would be M-14 (loss of CH₂).

  • NMR Analysis: Look for the disappearance of the characteristic methoxy signal and the appearance of a phenolic proton signal.

Section 2: Oxidative Degradation

Q3: I've noticed a new impurity in my sample that has been exposed to air and light for an extended period. What oxidative degradation pathways should I consider?

A3: The primary sites for oxidation in this compound are the electron-rich aromatic ring, activated by the methoxy group, and potentially the benzylic position of the dihydropyridinone ring.[14]

  • Oxidation of the Methoxy Group: The aromatic methoxy group can be susceptible to oxidative degradation, potentially leading to the formation of various oxidized species, including ring-hydroxylated products.[15][16]

  • N-Oxide Formation: The nitrogen atoms in the naphthyridine ring system could potentially be oxidized to their corresponding N-oxides, although this is generally less common for amides.

  • Benzylic Oxidation: The CH₂ group adjacent to the aromatic ring could be a site for oxidation, leading to the formation of a ketone.

Troubleshooting Steps:

  • Forced Oxidative Degradation:

    • Expose your compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) to mimic oxidative stress.[17]

    • Analyze the sample by HPLC and LC-MS to identify new peaks.

  • LC-MS/MS Analysis:

    • Look for mass changes corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).[17]

    • Use MS/MS fragmentation to help pinpoint the site of oxidation.

  • Prevention:

    • Store the compound in a well-sealed container, protected from light.

    • Consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

    • If formulating a solution, the use of antioxidants may be considered.

Section 3: Photodegradation

Q4: My compound seems to degrade when left on the benchtop under ambient light. What are the likely photodegradation pathways?

A4: Aromatic systems, especially those with heteroatoms and activating groups like the methoxy group, can be susceptible to photodegradation.[18][19] The absorption of UV or visible light can excite the molecule to a higher energy state, leading to various reactions.

  • Photolytic Cleavage: Bonds within the molecule, including the lactam ring or the methoxy group, could undergo cleavage.

  • Photo-oxidation: The presence of light can accelerate oxidative degradation processes.

  • Rearrangements and Dimerization: Photochemical reactions can sometimes lead to complex rearrangements or the formation of dimers.

Troubleshooting Steps:

  • Controlled Photostability Study:

    • Expose a solution and solid sample of your compound to a controlled light source (e.g., a photostability chamber with both UV and visible light) as per ICH Q1B guidelines.

    • Keep a control sample in the dark at the same temperature.

  • Analytical Monitoring:

    • Use HPLC with a photodiode array (PDA) detector to monitor for changes in the chromatogram and the UV spectrum of the peaks.

    • LC-MS is crucial for identifying the masses of any photoproducts.[8][9]

  • Protective Measures:

    • Always store the compound in amber vials or containers that protect it from light.

    • Conduct experimental manipulations under low-light conditions or with light-blocking shields.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105 °C for 24 hours. Also, heat the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a stability-indicating HPLC method, preferably with both PDA and MS detection.[20]

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ParametersPotential Degradation PathwayExpected Analytical Observation (LC-MS)
Acid Hydrolysis 0.1 M HCl, 60 °CLactam ring openingM+18 peak, more polar
Base Hydrolysis 0.1 M NaOH, 60 °CLactam ring openingM+18 peak, more polar
Oxidation 3% H₂O₂, RTRing hydroxylation, N-oxidationM+16, M+32 peaks
Thermal 105 °C (solid), 60 °C (solution)VariousDependent on stability
Photolytic UV/Visible lightVariousMultiple new peaks possible

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent 5-Methoxy-3,4-dihydro- 1,8-naphthyridin-2(1H)-one hydrolyzed Ring-Opened Amino Acid (Lactam Cleavage) parent->hydrolyzed Acid/Base, Heat oxidized_ring Hydroxylated Aromatic Ring parent->oxidized_ring Oxidizing Agents (e.g., H₂O₂) n_oxide N-Oxide parent->n_oxide Oxidizing Agents photoproducts Various Photoproducts (e.g., Rearrangements, Dimers) parent->photoproducts UV/Visible Light

Caption: Predicted degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for a New Impurity

G start New Impurity Detected in HPLC check_storage Review Sample Storage Conditions (pH, Temp, Light Exposure) start->check_storage lcms Analyze by LC-MS Determine Mass of Impurity check_storage->lcms ms_plus_18 Mass = M+18? lcms->ms_plus_18 ms_plus_16 Mass = M+16? ms_plus_18->ms_plus_16 No hydrolysis Likely Hydrolysis (Lactam Cleavage) ms_plus_18->hydrolysis Yes other_mass Other Mass Change? ms_plus_16->other_mass No oxidation Likely Oxidation (e.g., Hydroxylation) ms_plus_16->oxidation Yes photolysis Possible Photodegradation or Other Pathway other_mass->photolysis Yes confirm Confirm with Forced Degradation & NMR if necessary hydrolysis->confirm oxidation->confirm photolysis->confirm

Caption: A logical workflow for troubleshooting the appearance of a new impurity.

References

Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up Synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will explore common challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Section 1: Overview of a Scalable Synthetic Pathway

While several routes exist for constructing the naphthyridinone core, a common and scalable approach involves a multi-step sequence culminating in a cyclization reaction.[1][2] A representative strategy is outlined below, which forms the basis for our troubleshooting guide. This pathway is selected for its use of readily available starting materials and its avoidance of overly complex or hazardous reagents, making it amenable to large-scale production.

The synthesis begins with the reaction of a suitably substituted aminopyridine with an acrylate derivative, followed by an intramolecular cyclization to form the dihydronaphthyridinone ring system.

G cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Stage 4: Isolation & Purification A 2-Amino-6-methoxypyridine B Diethyl Malonate A->B Base (e.g., NaH) Solvent (e.g., THF) C Intermediate Adduct B->C D High-Temperature Cyclization C->D High-boiling solvent (e.g., Diphenyl ether) Heat (e.g., 250 °C) E Cyclized Ester Intermediate D->E F Target Molecule E->F Acidic Hydrolysis (e.g., HBr/AcOH) G Crude Product F->G H Final API G->H Recrystallization (e.g., Ethanol/Water)

Caption: A plausible process flow for the scale-up synthesis.

Section 2: Frequently Asked Questions (FAQs) - Strategic Scale-Up Considerations

This section addresses high-level questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary safety concerns when scaling this synthesis? A1: The primary safety concerns involve:

  • Thermal Runaway: The intramolecular cyclization step is often performed at high temperatures and can be exothermic. On a large scale, inefficient heat transfer can lead to a dangerous thermal runaway. A thorough Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) study of the reaction mass are essential to understand the thermal risks.

  • Reagent Handling: The use of strong bases like sodium hydride (NaH) in Stage 1 requires strict control over anhydrous conditions to prevent the generation of hydrogen gas, which is highly flammable. Automated, controlled addition systems are recommended over manual addition at scale.

  • Pressure Build-up: During the hydrolysis and decarboxylation step, the evolution of CO2 can lead to significant pressure build-up in a sealed reactor. The reactor must be properly vented.

Q2: How does solvent selection change from lab to pilot scale for this process? A2: Solvent selection at scale prioritizes safety, cost, environmental impact, and ease of recovery, in addition to reaction performance.

  • Reaction Solvents: While THF is excellent for the Michael addition in the lab, its low boiling point and potential for peroxide formation can be problematic at scale. Consider higher-boiling ethers like 2-MeTHF or CPME (cyclopentyl methyl ether) which have better safety profiles. For the cyclization, high-boiling solvents like diphenyl ether or Dowtherm A are effective but can be difficult to remove.

  • Work-up/Extraction Solvents: Dichloromethane (DCM) is often avoided in large-scale operations due to its environmental and health concerns. More benign alternatives like methyl acetate, ethyl acetate, or toluene should be evaluated.

  • Crystallization Solvents: The ideal solvent or solvent system should provide high recovery of the product with excellent impurity rejection. A balance between solubility at high temperatures and insolubility at low temperatures is key.

Q3: My cyclization reaction works well in a flask with a heating mantle, but fails in the jacketed reactor. What's the issue? A3: This is a classic heat transfer problem. A heating mantle provides direct, high-temperature contact, whereas a jacketed reactor heats a larger surface area more slowly and evenly via a thermal fluid.

  • Causality: The actual temperature of your reaction mass in the reactor may be significantly lower than the setpoint of the thermal fluid, especially if the stirring is inadequate. The high temperatures (often >250 °C) required for this type of cyclization are at the upper limit of many standard pilot plant reactors.

  • Solution:

    • Verify Temperature: Use a calibrated internal temperature probe, not just the jacket temperature reading.

    • Improve Agitation: Ensure the agitator speed and design are sufficient to create good mixing and prevent thermal stratification.

    • Confirm Reactor Capability: Ensure your reactor is rated for the required temperature. You may need to use a specialized high-temperature system.

Section 3: Troubleshooting Guide - Step-by-Step Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Stage 1: Michael Addition

Q: The reaction is sluggish and incomplete, even after extended reaction time. What can I do? A: Incomplete Michael additions at scale are often due to issues with reagent purity, base activity, or mass transfer.

  • Base Deactivation: If using sodium hydride, ensure it is from a freshly opened container and the reaction is under a strict inert atmosphere (Nitrogen or Argon). Any moisture will quench the base.

  • Starting Material Quality: Verify the purity of the 2-amino-6-methoxypyridine. Certain impurities can inhibit the reaction.

  • Mass Transfer: In a large reactor, the solid NaH may not be adequately dispersed. Increase agitation speed to ensure good mixing. Consider using a dispersion of NaH in mineral oil for easier and safer handling and addition.

Stage 2: Intramolecular Cyclization

Q: The cyclization is producing significant amounts of a dark, tarry byproduct and the yield is low. Why? A: Tar formation at high temperatures is indicative of thermal decomposition.

  • Causality: Localized overheating (hot spots) in the reactor can cause the starting material or product to decompose. This is more common in large vessels with poor agitation. The prolonged heating time required for scale-up can also contribute.

  • Solutions:

    • Precise Temperature Control: Use a jacketed reactor with a well-calibrated internal probe and ensure the heating ramp is controlled. Do not exceed the target temperature.

    • Reduce Reaction Time: Investigate if a higher temperature for a shorter duration can achieve the same conversion with less decomposition. This must be balanced against safety considerations.

    • Consider a Catalyst: While the thermal reaction is common, investigate if a Lewis acid or Brønsted acid catalyst could lower the required reaction temperature, though this may introduce new impurity profiles.[3][4]

Q: I am observing an isomeric impurity that I did not see on the lab scale. Where is it coming from? A: Isomer formation often points to a competing reaction pathway that becomes significant under scale-up conditions. For naphthyridinones, this could involve cyclization at a different position if the electronics of the pyridine ring allow for it.

  • Causality: The regioselectivity of the cyclization can be temperature-dependent. The longer heating times and potential for temperature gradients in a large reactor might favor the formation of a thermodynamically stable, but undesired, isomer.

  • Solutions:

    • Strict Temperature Control: Maintain the validated temperature range consistently.

    • Kinetic vs. Thermodynamic Control: Experiment with reaction conditions. A lower temperature for a longer time might favor the desired kinetic product over a thermodynamically favored isomer.

    • Structural Confirmation: Isolate and characterize the impurity fully (NMR, MS) to confirm its structure. This is crucial for understanding its formation mechanism and developing a strategy to mitigate it.

Stage 4: Isolation & Purification

Q: My product oils out during the crystallization process instead of forming a solid. How can I fix this? A: "Oiling out" occurs when the product separates from the solution as a liquid phase because the concentration and temperature conditions have entered a metastable zone.

  • Causality: This is often caused by cooling the solution too quickly or using a solvent system in which the product has very high solubility. The presence of impurities can also disrupt the crystal lattice formation.

  • Solutions:

    • Slow Cooling Rate: Implement a programmed, slow cooling ramp for the reactor jacket. A rate of 5-10 °C per hour is a good starting point.

    • Seeding: Add a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for crystal growth and bypasses the energy barrier for nucleation.

    • Solvent System Optimization: Adjust the anti-solvent ratio or screen for a different solvent system where the product has a steeper solubility curve.

Q: After crystallization, a key impurity remains at an unacceptable level (~1-2%). How can I improve its removal? A: If an impurity co-crystallizes with the product, a simple recrystallization may not be sufficient.

  • Solutions:

    • Hot Slurry Wash: After the initial crystallization and filtration, re-slurry the wet cake in a hot solvent in which the product is sparingly soluble but the impurity is more soluble. Hold at temperature for a period, then cool and filter again.

    • Reactive Workup: If the impurity has a reactive functional group (e.g., it's an uncyclized starting material with an acidic proton), a mild aqueous wash (e.g., dilute NaHCO3) of the crude product dissolved in an organic solvent might selectively remove it before crystallization.

    • Rescreen Crystallization Solvents: A different solvent system may have a better selectivity for crystallizing the desired product while leaving the impurity in the mother liquor.

G start Low Yield in Cyclization Step q1 Is the reaction reaching the target temperature (e.g., 250 °C)? start->q1 sol1 Troubleshoot Reactor Heating: 1. Verify internal probe calibration. 2. Check thermal fluid level and flow. 3. Confirm reactor is rated for temperature. q1->sol1 No q2 Is significant charring or decomposition observed? q1->q2 Yes a1_yes Yes a1_no No sol2 Mitigate Thermal Decomposition: 1. Ensure agitation is sufficient to   prevent local hot spots. 2. Lower setpoint temperature slightly   and extend reaction time. 3. Purge reactor headspace with N2   to limit oxidation. q2->sol2 Yes q3 HPLC shows high levels of unreacted starting material. q2->q3 No a2_yes Yes a2_no No sol3 Drive Reaction to Completion: 1. Increase reaction time at temperature. 2. Ensure all lower-boiling solvents   (e.g., from previous step) were   fully removed before heating. q3->sol3

Caption: Troubleshooting decision tree for low cyclization yield.

Section 4: Protocol: Robust Recrystallization for High Purity

This protocol describes a scalable method for purifying the crude product to >99.5% purity, suitable for pharmaceutical applications.

Objective: To purify crude this compound from ~95% to >99.5% purity.

ParameterSpecificationRationale
Material Crude Product (1.0 kg)Assumes a starting purity of ~95% with residual starting materials or thermal byproducts.
Solvent System Ethanol / WaterA common, safe, and effective solvent system ("green" choice). The product is soluble in hot ethanol and insoluble in water.
Solvent Volume Ethanol: 4.0 L (4 vol)This volume should fully dissolve the crude product at reflux while being concentrated enough for good recovery.
Water: 4.0 L (4 vol)Used as the anti-solvent to induce crystallization.
Temperature Dissolution: ~78 °C (Reflux)Ensures complete dissolution of the product and impurities.
Cooling Ramp: 75 °C to 20 °C over 4 hoursSlow cooling is critical to promote the growth of large, pure crystals and prevent oiling out or impurity trapping.
Hold Time 2 hours at 20 °CAllows the crystallization to reach completion for maximum yield.

Step-by-Step Methodology:

  • Charge Reactor: Charge a clean, dry reactor with the crude this compound (1.0 kg).

  • Add Solvent: Add ethanol (4.0 L).

  • Heat to Dissolution: Begin agitation and heat the mixture to reflux (~78 °C) using the reactor jacket. Hold at reflux until all solids are completely dissolved. Visually confirm dissolution through a sight glass.

  • Polish Filtration (Optional but Recommended): If insoluble particulates are present, perform a hot filtration through a cartridge filter into a clean, pre-heated crystallizer. This removes baseline impurities.

  • Controlled Cooling: Begin a slow, linear cooling ramp from 75 °C to 20 °C over 4 hours.

  • Induce Crystallization: If crystallization does not begin spontaneously by ~60 °C, consider adding seed crystals (10 g) of the pure product.

  • Anti-Solvent Addition: Once the slurry is established (around 50-60 °C), begin the slow, controlled addition of purified water (4.0 L) over 2 hours. Maintain a steady temperature during this addition.

  • Final Cool & Hold: Continue cooling the slurry to 20 °C and hold with agitation for a minimum of 2 hours.

  • Isolation: Filter the product using a centrifuge or filter-drier.

  • Wash: Wash the filter cake with a pre-chilled 1:1 mixture of ethanol/water (2 x 1.0 L) to remove residual mother liquor.

  • Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.

References

Validation & Comparative

5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the naphthyridinone core has garnered significant attention. This guide provides an in-depth, comparative analysis of the 1,8-naphthyridin-2(1H)-one scaffold, exemplified by structures like 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, against other prominent classes of kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in experimental data, to inform strategic decisions in kinase-targeted drug discovery.

While this compound itself is not extensively characterized as a kinase inhibitor in publicly available literature, its core structure represents a versatile platform from which numerous potent inhibitors have been developed. This guide will therefore focus on the broader class of naphthyridinone-based inhibitors, drawing on data from various derivatives to illustrate the potential of this scaffold in comparison to established inhibitor classes such as quinazolines, pyrimidines, and pyrazoles.

The Kinase Inhibitor Scaffolds: A Structural Overview

The effectiveness of a kinase inhibitor is intrinsically linked to its core chemical structure, or scaffold, which dictates its interaction with the ATP-binding pocket of the kinase. Here, we introduce the naphthyridinone scaffold and its key comparators.

1.1. The 1,8-Naphthyridin-2(1H)-one Scaffold

The 1,8-naphthyridin-2(1H)-one is a bicyclic heterocyclic system that has proven to be a fertile ground for the development of inhibitors against a range of kinases, including Poly (ADP-ribose) Polymerase (PARP), mammalian Target of Rapamycin (mTOR), Casein Kinase 2 (CK2), and the mesenchymal-epithelial transition factor (MET) tyrosine kinase. Its rigid structure provides a solid foundation for the precise orientation of substituents to engage with key residues in the kinase active site.

1.2. Comparator Scaffolds

  • Quinazoline: This scaffold is a cornerstone of many FDA-approved kinase inhibitors, such as gefitinib and erlotinib, primarily targeting the epidermal growth factor receptor (EGFR). Its bicyclic structure, composed of a benzene ring fused to a pyrimidine ring, is highly effective at mimicking the adenine core of ATP.[1]

  • Pyrimidine: As a monocyclic heterocycle, the pyrimidine scaffold offers a smaller, more adaptable core. It is a key component of numerous approved kinase inhibitors and is known for its versatility in targeting a wide array of kinases.[1][2][3]

  • Pyrazole: This five-membered heterocyclic ring is another privileged scaffold in kinase inhibitor design, featured in several approved drugs.[4][5] Its unique electronic properties and ability to form multiple hydrogen bonds make it a valuable component in achieving high potency and selectivity.[5]

Comparative Performance Analysis: A Data-Driven Approach

The ultimate measure of a kinase inhibitor's utility lies in its performance in biochemical and cellular assays. This section presents a comparative analysis of the naphthyridinone scaffold against its counterparts, focusing on potency (IC50 values) and selectivity.

2.1. Potency Against Key Kinase Targets

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of representative inhibitors from each scaffold class against various kinases. It is important to note that direct comparisons should be made with caution, as assay conditions can vary between studies.

Kinase TargetInhibitor ScaffoldRepresentative CompoundIC50 (nM)Reference
mTOR NaphthyridinoneTorin12-10[6]
NaphthyridinoneTorin20.25[7][8]
PyrimidineThieno[3,2-d]pyrimidine derivative30[9]
Pyrazole1H-pyrazolo[3,4-d]pyrimidine derivative45[10]
MET NaphthyridinoneBMS-7776073.9[11]
NaphthyridinoneQuinazoline-based 1,6-naphthyridinone (22a)9.0[2][3]
PyrimidinePyridine-bioisostere of Cabozantinib (4)4.9[12]
QuinazolineQuinazoline-based 1,6-naphthyridinone (22a)9.0[2][3]
CK2 NaphthyridinoneCX-4945 (Silmitasertib)≤3[13]
NaphthyridinoneSGC-CK2-2920 (NanoBRET IC50)[14]
PARP-1 QuinazolineQuinazolinone derivative (12c)30.38[15]
Quinazoline4-Hydroxyquinazoline derivative (B1)63.81[16]
EGFR QuinazolineGefitinib0.075 (μM, L858R mutant)[17]
QuinazolineLapatinib0.16 (μM)[17]
FLT3 PyrimidineQuizartinib<1[4][11][18][19]
c-Kit Naphthyridinone8-amino-2-phenyl-2,7-naphthyridinone (9k)8.5[20]
VEGFR-2 Naphthyridinone8-amino-2-phenyl-2,7-naphthyridinone (10r)31.7[20]
QuinazolineThioacetyl-benzohydrazide quinazolin-4-one (21)4,600[21]

2.2. Kinase Selectivity: A Critical Determinant of Safety

Selectivity is paramount in kinase inhibitor development to minimize off-target effects and associated toxicities. Kinase selectivity is often assessed by screening a compound against a large panel of kinases.

  • Naphthyridinone-based inhibitors have demonstrated a range of selectivity profiles. For instance, the mTOR inhibitor Torin1 exhibits 1000-fold selectivity for mTOR over the closely related PI3K.[6] The CK2 inhibitor SGC-CK2-2 is highly selective, inhibiting only CK2α and CK2α' with a ~200-fold margin over the next most inhibited kinase, HIPK2.[14]

  • Quizartinib , a pyrimidine-based FLT3 inhibitor, is highly selective, binding to only two kinases (FLT3 and KIT) with a dissociation constant (Kd) of less than 10 nM out of a panel of 404 kinases.[11]

  • Quinazoline-based EGFR inhibitors like gefitinib, while potent against EGFR, can have off-target activities that contribute to side effects.

Key Signaling Pathways and Experimental Workflows

A thorough understanding of the biological context is crucial for interpreting inhibitor performance. This section provides an overview of key signaling pathways and the experimental workflows used to characterize these inhibitors.

3.1. Signaling Pathway Overviews

The following diagrams, generated using Graphviz, illustrate the central roles of mTOR, MET, and PARP in cellular signaling.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 PI3K/Akt pathway Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition

Caption: The mTOR signaling pathway integrates various upstream signals to regulate cell growth and proliferation.

MET_Pathway cluster_downstream_met Downstream Signaling Cascades cluster_cellular_responses Cellular Responses HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT STAT STAT Pathway cMET->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

Caption: The c-MET signaling pathway, activated by HGF, triggers multiple downstream cascades that promote cell proliferation, survival, and migration.

PARP_Pathway DNA Damage DNA Damage PARP1 PARP-1 DNA Damage->PARP1 Activation PAR PAR Polymer Synthesis PARP1->PAR NAD+ consumption Recruitment of\nRepair Proteins Recruitment of Repair Proteins PAR->Recruitment of\nRepair Proteins DNA Repair DNA Repair Recruitment of\nRepair Proteins->DNA Repair

Caption: The PARP-1 signaling pathway is a key component of the DNA damage response, leading to the recruitment of repair machinery.

3.2. Experimental Protocols

The following protocols provide a standardized framework for assessing kinase inhibitor performance.

3.2.1. Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[6][22][23][24][25]

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is proportional to the initial kinase activity.[22][23]

  • Protocol:

    • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).

    • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[6]

    • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.[6][23]

    • Measurement: Read the luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Termination & ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Measurement A Kinase + Substrate + ATP + Inhibitor B Add ADP-Glo™ Reagent (40 min incubation) A->B C Add Kinase Detection Reagent (30-60 min incubation) B->C D Read Luminescence C->D

Caption: Workflow of the ADP-Glo™ Kinase Assay.

3.2.2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cells.[13][15][26][27]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[26][27]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

MTT_Assay_Workflow cluster_mtt_step1 Step 1: Cell Culture & Treatment cluster_mtt_step2 Step 2: MTT Incubation cluster_mtt_step3 Step 3: Solubilization cluster_mtt_step4 Step 4: Measurement M1 Seed cells in 96-well plate Treat with inhibitor M2 Add MTT solution (2-4 hr incubation) M1->M2 M3 Add solubilizing agent M2->M3 M4 Read Absorbance (570 nm) M3->M4

Caption: Workflow of the MTT Cell Viability Assay.

Conclusion: The Naphthyridinone Scaffold in Perspective

The 1,8-naphthyridin-2(1H)-one scaffold represents a highly versatile and promising platform for the development of potent and selective kinase inhibitors. As demonstrated by the data presented, naphthyridinone-based compounds have shown efficacy against a diverse range of important cancer targets, often with potencies and selectivities that are competitive with or superior to those of inhibitors based on more established scaffolds like quinazolines, pyrimidines, and pyrazoles.

The rigid, bicyclic nature of the naphthyridinone core provides a well-defined vector for substituent placement, enabling fine-tuning of target engagement and physicochemical properties. The successful development of naphthyridinone-based inhibitors for challenging targets like mTOR and MET underscores the potential of this scaffold to address unmet needs in oncology and beyond.

References

A Comparative Analysis of the Enantiomers of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide provides a comprehensive comparison of the (R)- and (S)-isomers of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a promising scaffold in medicinal chemistry. While direct comparative data for these specific enantiomers is not extensively published, this document synthesizes information on the broader class of 1,8-naphthyridinones and outlines a robust experimental framework to elucidate their individual activities, with a focus on their potential as phosphodiesterase 4 (PDE4) inhibitors.

The 1,8-naphthyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, substituted 1,8-naphthyridin-2(1H)-ones have been identified as potent and selective inhibitors of phosphodiesterase IV (PDE4).[2][3][4] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating inflammatory responses.[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells.[5] This mechanism makes PDE4 an attractive therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

Given that the stereochemistry of a molecule can significantly influence its interaction with a biological target, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential PDE4 inhibitory activity. This guide will provide the necessary protocols to investigate this hypothesis, from the initial separation of the enantiomers to the in-depth characterization of their biological effects.

Experimental Framework for Comparative Analysis

To rigorously compare the biological activities of the (R)- and (S)-isomers, a multi-step experimental approach is required. This framework encompasses the synthesis of the racemic compound, chiral separation of the enantiomers, and subsequent in vitro biological evaluation.

Figure 1: Proposed experimental workflow for comparing the isomers.

Synthesis of Racemic this compound

The synthesis of the racemic starting material can be achieved through various established methods for constructing the 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold. One effective approach involves an intramolecular inverse-electron-demand Diels-Alder reaction.[7]

Protocol 1: Synthesis of Racemic Compound

A general synthetic route is outlined below, which can be adapted for the specific target molecule.

  • Preparation of the Precursor: Synthesize a suitable 1,2,4-triazine precursor bearing an acylamino group with a terminal alkyne side chain.[7]

  • Intramolecular Cyclization: Subject the precursor to microwave-assisted intramolecular inverse-electron-demand Diels-Alder reaction conditions to yield the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core structure.[7]

  • Functional Group Modification: Introduce the 5-methoxy group through appropriate synthetic transformations if not already incorporated in the starting materials.

  • Purification: Purify the final racemic compound using column chromatography.

Chiral Separation of Enantiomers

The separation of the (R)- and (S)-enantiomers is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[8][9]

Protocol 2: Chiral HPLC Separation

The following protocol provides a starting point for developing a specific separation method.

  • Column Selection: Screen various polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC).[10]

  • Mobile Phase Optimization:

    • Begin with a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol.[11]

    • Systematically vary the ratio of the alcohol modifier to optimize the resolution and retention times of the enantiomers.

    • For acidic or basic compounds, the addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

  • Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Fraction Collection: Once baseline separation is achieved, collect the fractions corresponding to each enantiomer.

  • Purity and Configuration Analysis:

    • Assess the enantiomeric purity of the collected fractions by re-injecting them into the chiral HPLC system.

    • Determine the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparing the experimental circular dichroism (CD) spectra with theoretical calculations.

Figure 2: Principle of chiral HPLC separation.

In Vitro Biological Evaluation

With the separated enantiomers in hand, their biological activities can be directly compared using in vitro assays.

Protocol 3: In Vitro PDE4 Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of each enantiomer against PDE4.

  • Reagents:

    • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D).[1]

    • cAMP substrate.

    • Assay buffer.

    • (R)- and (S)-enantiomers of this compound.

    • Reference PDE4 inhibitor (e.g., Rolipram).

    • Detection reagents (e.g., fluorescence polarization-based).[2]

  • Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers and the reference inhibitor.

    • In a microplate, add the diluted compounds.

    • Add the PDE4 enzyme solution to the wells.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate the plate at room temperature.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each concentration of the enantiomers.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Protocol 4: Intracellular cAMP Measurement

This cell-based assay will confirm the on-target effect of the enantiomers by measuring their ability to increase intracellular cAMP levels.

  • Cell Culture: Use a suitable cell line that expresses PDE4, such as human peripheral blood mononuclear cells (PBMCs) or a commercially available cell line engineered to express a specific PDE4 isoform.

  • Procedure:

    • Seed the cells in a microplate.

    • Treat the cells with serial dilutions of the (R)- and (S)-enantiomers.

    • Stimulate the cells with an agent that increases cAMP production (e.g., forskolin).

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[12][13][14][15][16]

  • Data Analysis:

    • Generate dose-response curves for the increase in cAMP levels for each enantiomer.

    • Determine the half-maximal effective concentration (EC50) for each enantiomer.

Comparative Data Summary

The experimental data should be compiled into a clear and concise table for easy comparison.

Parameter(R)-Isomer(S)-IsomerRolipram (Reference)
PDE4 Inhibition (IC50) Experimental ValueExperimental ValueKnown Value
Intracellular cAMP (EC50) Experimental ValueExperimental ValueKnown Value
Enantiomeric Purity >99%>99%N/A

Structure-Activity Relationship and Mechanistic Insights

The results from these experiments will provide crucial insights into the structure-activity relationship (SAR) of the this compound enantiomers. A significant difference in the IC50 and EC50 values between the (R)- and (S)-isomers would confirm that the biological activity is stereospecific. The methoxy group at the 5-position likely plays a key role in the binding of the molecule to the active site of PDE4, and its spatial orientation in the two enantiomers could lead to different binding affinities.[17]

Figure 3: Hypothetical differential binding of enantiomers.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of this compound. By following the outlined experimental protocols, researchers can elucidate the stereospecific biological activities of these promising compounds. The data generated will be invaluable for understanding their structure-activity relationships and for guiding the future design of more potent and selective PDE4 inhibitors for the treatment of inflammatory diseases.

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity.[1][2][3][4] This guide delves into a specific, promising subclass: 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives. We will dissect their structure-activity relationships (SAR), with a primary focus on their well-documented role as selective phosphodiesterase 4 (PDE4) inhibitors, while also exploring their potential in other therapeutic arenas. Through objective comparisons with alternative compounds and supported by experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this ascendant chemical scaffold.

The this compound Core: A Privileged Scaffold

The this compound core is a bicyclic heteroaromatic system characterized by a methoxy group at the C5 position. This substitution has a profound impact on the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.[1] The rigid framework of the naphthyridine core allows for precise orientation of substituents, facilitating targeted interactions with biological macromolecules.[5]

Unraveling the Structure-Activity Relationship: A Focus on PDE4 Inhibition

A seminal study by Takayama et al. (2002) laid the groundwork for understanding the SAR of 1,8-naphthyridin-2(1H)-one derivatives as selective PDE4 inhibitors.[6] Their work revealed that strategic substitutions on the naphthyridinone core could yield compounds with potent and selective inhibitory activity against PDE4, an enzyme critically involved in inflammatory pathways.[7]

The Critical Role of the 5-Methoxy Group

The 5-methoxy group is a key determinant of the pharmacological activity of these derivatives. Its electron-donating nature can influence the overall electron density of the aromatic system, impacting binding affinity to the target protein. Furthermore, the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the active site of enzymes like PDE4.[8]

Substitutions at the N-1 Position

Modifications at the N-1 position of the dihydronaphthyridinone ring have been shown to significantly affect potency. Small alkyl groups are generally well-tolerated, while bulkier substituents can lead to a decrease in activity. This suggests that the N-1 position is situated in a sterically constrained region of the binding pocket.

Aromatic Ring Substitutions

The nature and position of substituents on the phenyl ring attached to the naphthyridinone core are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, at the para-position of the phenyl ring have been shown to enhance inhibitory potency against PDE4. This is likely due to favorable electronic interactions with the enzyme's active site.

Comparative Analysis: this compound Derivatives vs. Other PDE4 Inhibitors

To contextualize the potential of this scaffold, a comparison with other known PDE4 inhibitors is essential. The following table summarizes the in vitro PDE4 inhibitory activity of representative this compound derivatives and other well-established PDE4 inhibitors.

Compound ClassRepresentative CompoundPDE4 IC50 (µM)Selectivity vs. other PDEsReference
This compound Derivatives Compound A (hypothetical)0.1 - 1High[6]
Compound B (hypothetical)0.05 - 0.5High[6]
Catechol-EthersRolipram0.1 - 1Moderate[9]
PhthalazinonesTofimilast0.01 - 0.1High[10]
2-ArylpyrimidinesCompound 9 (Naganuma et al.)0.082 (PDE4D)Moderate[7]

Note: The data for hypothetical compounds A and B are representative of the potency range observed for this class of derivatives in the foundational literature.

Expanding Horizons: Beyond PDE4 Inhibition

While the anti-inflammatory potential of this compound derivatives as PDE4 inhibitors is well-established, emerging research suggests their utility in other therapeutic areas. The BenchChem technical guide highlights their potential as intermediates in the synthesis of kinase inhibitors and as antibacterial agents.[5] The naphthyridinone scaffold has also been explored for its anticancer properties, targeting enzymes such as PKMYT1.[11]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to this class of compounds is outlined below. This protocol is based on established synthetic methodologies for 1,8-naphthyridinone derivatives.

start Substituted 2-aminopyridine step1 Reaction with diethyl malonate start->step1 step2 Cyclization step1->step2 step3 Introduction of 5-methoxy group step2->step3 step4 N-alkylation/arylation step3->step4 end Target this compound derivative step4->end

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of the Naphthyridinone Core: A substituted 2-aminopyridine is reacted with diethyl malonate in the presence of a suitable base, such as sodium ethoxide, to yield the corresponding pyridylaminomalonate.

  • Cyclization: The intermediate is then subjected to thermal or acid-catalyzed cyclization to form the 1,8-naphthyridin-2,4-dione scaffold.

  • Introduction of the 5-Methoxy Group: The 5-hydroxy group can be introduced via various methods, followed by methylation using a suitable methylating agent (e.g., methyl iodide) in the presence of a base to afford the 5-methoxy derivative.

  • N-1 Substitution: The N-1 position can be functionalized through alkylation or arylation reactions using appropriate electrophiles in the presence of a base.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro PDE4 Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the PDE4 inhibitory activity of the synthesized compounds.

start Prepare assay buffer and reagents step1 Add PDE4 enzyme to wells start->step1 step2 Add test compound or vehicle step1->step2 step3 Pre-incubate step2->step3 step4 Initiate reaction with cAMP substrate step3->step4 step5 Incubate step4->step5 step6 Stop reaction step5->step6 step7 Detect product formation (e.g., AMP) step6->step7 step8 Calculate IC50 values step7->step8

Caption: Workflow for an in vitro PDE4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl2) and solutions of recombinant human PDE4 enzyme, the test compound at various concentrations, and the substrate (cAMP).

  • Assay Setup: In a 96-well plate, add the PDE4 enzyme to each well.

  • Compound Addition: Add the test compound or vehicle (e.g., DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 30 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Detection: The amount of product (AMP) formed is quantified using a suitable detection method, such as a competitive immunoassay or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Logical Relationships and Signaling Pathways

The inhibitory action of this compound derivatives on PDE4 has downstream effects on cellular signaling pathways, primarily by modulating intracellular levels of cyclic adenosine monophosphate (cAMP).

inhibitor This compound derivative pde4 PDE4 inhibitor->pde4 inhibits camp cAMP pde4->camp amp AMP pka Protein Kinase A (PKA) camp->pka activates inflammation Pro-inflammatory Cytokine Production pka->inflammation suppresses

Caption: Signaling pathway modulation by this compound derivatives.

Conclusion

This compound derivatives represent a compelling class of compounds with significant therapeutic potential, particularly as selective PDE4 inhibitors for the treatment of inflammatory diseases. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation analogs with improved potency and pharmacokinetic properties. Furthermore, the emerging applications of this scaffold in oncology and anti-infective research underscore its versatility and promise for future drug discovery efforts. Continued exploration of the SAR of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity Profile of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is as crucial as the elucidation of its primary mechanism of action. Off-target effects can lead to unforeseen toxicities or, in some serendipitous instances, novel therapeutic applications. This guide provides a comprehensive comparative analysis of the cross-reactivity of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one , a novel small molecule built upon the versatile 1,8-naphthyridin-2(1H)-one scaffold.

The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of kinases and poly(ADP-ribose) polymerases (PARPs).[1] Given this chemical lineage, we hypothesize that the primary target of this compound is a member of the PARP family, enzymes critical to DNA repair and cellular homeostasis.[2] This guide will therefore focus on a comparative analysis of its inhibitory activity against its hypothesized primary target, PARP-1, and its cross-reactivity against other PARP isoforms and a panel of protein kinases, common off-targets for this class of inhibitors.[1][3]

The Central Role of PARP-1 in DNA Single-Strand Break Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and signaling DNA single-strand breaks (SSBs).[4][5] Upon binding to damaged DNA, PARP-1 undergoes a conformational change and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[6][7] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[8][9]

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 Scaffold PAR->XRCC1 recruits Repair_Complex DNA Repair Complex XRCC1->Repair_Complex assembles DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired facilitates repair

Caption: PARP-1 Signaling in DNA Single-Strand Break Repair.

Comparative Inhibitory Profile: PARP Isoforms and Off-Target Kinases

To ascertain the selectivity of this compound, a two-tiered approach is proposed. The first tier evaluates its potency against key members of the PARP family, and the second tier assesses its cross-reactivity against a panel of protein kinases.

Tier 1: PARP Family Selectivity

The human PARP family consists of 17 members, though not all possess catalytic activity.[10][11] For a robust selectivity profile, we will compare the inhibitory activity of our compound against PARP-1, PARP-2 (the closest homolog to PARP-1 involved in DNA repair), and Tankyrase-1 and -2 (PARP-5a and -5b), which have distinct roles in telomere maintenance and Wnt signaling.[2][10]

TargetThis compound IC50 (nM)Olaparib IC50 (nM)Veliparib IC50 (nM)
PARP-1 5.21.95.2
PARP-2 8.71.52.9
Tankyrase-1 >10,0001500>10,000
Tankyrase-2 >10,0001200>10,000

Table 1: Hypothetical biochemical IC50 values of this compound compared to known PARP inhibitors, Olaparib and Veliparib. Data is for illustrative purposes.

Tier 2: Kinase Cross-Reactivity Panel

Small molecule inhibitors designed to target NAD+ binding sites, like in PARPs, can sometimes exhibit cross-reactivity with the ATP-binding pockets of protein kinases.[12] Therefore, profiling against a kinase panel is essential. The selected kinases represent diverse families and are known off-targets for some PARP inhibitors.[1][3]

Kinase TargetThis compound % Inhibition @ 1µM
PIM1 8%
CDK9/cyclin T 12%
DYRK1A 5%
GSK3β <5%
VEGFR2 <5%

Table 2: Hypothetical percentage of inhibition of a panel of kinases by this compound at a concentration of 1µM. Data is for illustrative purposes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Biochemical Inhibitory Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PARP isoforms and protein kinases.

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format is employed for its high sensitivity and low background interference.[13][14]

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Compound_Dilution Compound Dilution Series Incubation Incubation at RT Compound_Dilution->Incubation Enzyme_Substrate_Mix Enzyme & Substrate Mixture Enzyme_Substrate_Mix->Incubation Stop_Solution Add Stop Solution/Detection Reagents Incubation->Stop_Solution TR_FRET_Reader Read on TR-FRET Plate Reader Stop_Solution->TR_FRET_Reader

Caption: General workflow for TR-FRET based biochemical assays.

PARP TR-FRET Assay Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the respective PARP enzyme (PARP-1, PARP-2, Tankyrase-1, or Tankyrase-2) in assay buffer.

    • Prepare a 4X solution of biotinylated NAD+ and histone-coated acceptor beads in assay buffer.

    • Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a further dilution in assay buffer to create a 4X solution.

  • Assay Procedure:

    • To a 384-well assay plate, add 5 µL of the 4X compound or control solution.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the 4X biotinylated NAD+/histone bead mixture.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Add 5 µL of a streptavidin-donor fluorophore conjugate to each well.

    • Incubate for an additional 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase TR-FRET Assay Protocol:

The protocol for the kinase assay is analogous, with the following modifications:

  • The enzyme is the specific kinase of interest.

  • The substrate is a fluorescein-labeled peptide specific for that kinase.

  • The reaction is initiated with ATP.

  • Detection is performed using a terbium-labeled antibody that specifically recognizes the phosphorylated peptide.[15]

Cellular PARP Inhibition Assay

Objective: To confirm the target engagement and functional inhibition of PARP activity in a cellular context.

Methodology: A cellular PARylation assay is conducted to measure the levels of poly(ADP-ribose) in cells following DNA damage and treatment with the inhibitor.[16][17]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., 2 mM H2O2) for 10 minutes.

  • Cell Lysis and PAR Detection:

    • Wash the cells with PBS and lyse them.

    • Transfer the cell lysates to a histone-coated plate and incubate to allow for the capture of PARylated proteins.

    • Detect the captured PAR using a primary antibody against PAR, followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the signal to the vehicle-treated, DNA-damaged control and plot against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. By employing robust biochemical and cellular assays, a clear picture of its selectivity for its hypothesized primary target, PARP-1, over other PARP isoforms and a panel of off-target kinases can be established. The hypothetical data presented suggests a compound with good selectivity for PARP-1 and -2 over the Tankyrase subfamily and minimal cross-reactivity against the tested kinases.

Such a selectivity profile is highly desirable for a developmental candidate, as it may translate to a wider therapeutic window and a more predictable safety profile in preclinical and clinical studies. Further investigations should expand the kinase panel and explore other potential off-targets based on structural homology. Ultimately, a thorough understanding of a compound's cross-reactivity is a cornerstone of modern, safety-conscious drug development.

References

A Comparative Guide to the In Vivo Efficacy of PARP Inhibitors Versus Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Analyzed Compound: Initial literature searches for "5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one" did not yield specific in vivo efficacy data for a compound with this designation. The naphthyridine scaffold is, however, a key feature in numerous therapeutic agents, including several Poly (ADP-ribose) polymerase (PARP) inhibitors. Given the potential interest in this structural class for oncology research, this guide will provide a comparative analysis of the in vivo efficacy of established PARP inhibitors against standard-of-care treatments for relevant cancer indications. This will serve as a framework for evaluating novel compounds within this class.

Introduction: The Role of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[2][3] This has made PARP inhibitors a significant class of targeted therapies for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[3] Standard-of-care for many of these cancers often involves platinum-based chemotherapy, which also induces DNA damage but through a less targeted mechanism. This guide will compare the in vivo efficacy of PARP inhibitors like olaparib, niraparib, rucaparib, and talazoparib with these traditional chemotherapeutic agents.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for PARP inhibitors involves blocking the repair of single-strand DNA breaks. When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in these genes, the homologous recombination pathway is deficient. The simultaneous inhibition of PARP and the inherent deficiency in homologous recombination creates a synthetic lethal scenario, leading to genomic instability and apoptosis of the cancer cells.[2][3]

PARP_Inhibition_Mechanism cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell DNA_Damage_N Single-Strand DNA Break PARP_N PARP DNA_Damage_N->PARP_N recruits HR_Repair_N Homologous Recombination (BRCA1/2 proficient) Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N leads to DNA repair DNA_Damage_C Single-Strand DNA Break PARP_C PARP DNA_Damage_C->PARP_C DSB Double-Strand Break PARP_C->DSB unrepaired SSB leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_C inhibits HR_Deficient Deficient Homologous Recombination (BRCA1/2 mutant) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Comparative In Vivo Efficacy

The in vivo efficacy of PARP inhibitors has been extensively studied in various preclinical cancer models. These studies typically involve xenograft models where human cancer cell lines are implanted into immunocompromised mice. The tumor growth inhibition and survival benefits are then compared between groups treated with a PARP inhibitor, standard-of-care chemotherapy, or a vehicle control.

Prostate Cancer

A study comparing several PARP inhibitors in a prostate cancer bone metastasis model demonstrated the superior efficacy of niraparib.[4][5][6]

Treatment GroupTumor Growth Inhibition (TGI)Survival Improvement (vs. Vehicle)Reference
Niraparib67%Hazard Ratio: 0.28[4][5]
Olaparib40-45%Hazard Ratio: 0.46-0.59[4][5]
Talazoparib40-45%Hazard Ratio: 0.46-0.59[4][5]
Rucaparib28%Not specified[4]
Vehicle Control0%-[4]

Table 1: In vivo efficacy of various PARP inhibitors in a PC-3M-luc-C6 prostate cancer bone metastasis model.[4][5]

Breast Cancer

In BRCA-deficient breast cancer models, talazoparib has shown potent antitumor activity.[7][8]

Treatment GroupEfficacy EndpointResultReference
Talazoparib (0.33 mg/kg, daily)Antitumor activitySignificant tumor growth inhibition[7]
SurvivalImproved survival rates[7]
Standard Chemotherapy (Physician's Choice)Progression-Free Survival (PFS)Shorter PFS compared to talazoparib[9]

Table 2: In vivo efficacy of Talazoparib in BRCA-mutant breast cancer models.

Ovarian Cancer

Olaparib has been extensively studied in ovarian cancer, showing significant efficacy, particularly as a maintenance therapy.[10][11]

Treatment GroupMedian Progression-Free Survival (mPFS)IndicationReference
Olaparib8.4 monthsRecurrent platinum-sensitive ovarian cancer (maintenance)[10]
Placebo4.8 monthsRecurrent platinum-sensitive ovarian cancer (maintenance)[10]
Olaparib56.0 monthsNewly diagnosed advanced BRCA-mutant ovarian cancer (maintenance)[10]
Placebo13.8 monthsNewly diagnosed advanced BRCA-mutant ovarian cancer (maintenance)[10]

Table 3: In vivo efficacy of Olaparib in ovarian cancer.

Pancreatic Cancer

Rucaparib has demonstrated clinical benefit in patients with advanced pancreatic cancer harboring BRCA1/2 mutations.[12][13][14][15]

Treatment GroupMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)Reference
Rucaparib (maintenance)13.1 months41.7%[12][13][15]
Standard of Care (prior to maintenance)Varies (platinum-based chemotherapy)-[12][13]

Table 4: Efficacy of Rucaparib as maintenance therapy in advanced pancreatic cancer.

Experimental Protocols

In Vivo Xenograft Tumor Model

A standard protocol for evaluating the in vivo efficacy of a test compound in a xenograft model is as follows:

  • Cell Culture: Human cancer cells (e.g., PC-3M-luc-C6 for prostate cancer) are cultured in appropriate media and conditions.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a certain volume (e.g., 100-200 mm^3), mice are randomized into treatment groups.

  • Drug Administration:

    • Test Compound Group: Administered at a predetermined dose and schedule (e.g., 50 mg/kg, oral gavage, daily).

    • Standard of Care Group: Administered with the standard chemotherapeutic agent (e.g., docetaxel, 10 mg/kg, intravenous, weekly).

    • Vehicle Control Group: Administered the vehicle used to dissolve the test compound.

  • Efficacy Evaluation:

    • Tumor growth is monitored throughout the study.

    • Animal body weight is recorded to assess toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated. Survival data is often analyzed using Kaplan-Meier curves and log-rank tests.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., PC-3M-luc-C6) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Vehicle Vehicle Control Treatment->Vehicle SoC Standard of Care Treatment->SoC Test_Compound Test Compound Treatment->Test_Compound Evaluation 6. Efficacy Evaluation (Tumor Volume, Survival) Vehicle->Evaluation SoC->Evaluation Test_Compound->Evaluation Analysis 7. Data Analysis (TGI, Statistical Significance) Evaluation->Analysis

Caption: A typical workflow for an in vivo xenograft efficacy study.

Discussion and Future Perspectives

The in vivo data consistently demonstrates that PARP inhibitors offer a significant therapeutic advantage over or in combination with standard-of-care chemotherapy, particularly in patient populations with underlying DNA damage repair deficiencies. The efficacy of these targeted agents highlights the importance of patient stratification based on genetic biomarkers like BRCA1/2 mutations.

Future research will likely focus on several key areas:

  • Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other targeted agents, such as immunotherapy and anti-angiogenic drugs.

  • Mechanisms of Resistance: Understanding and overcoming acquired resistance to PARP inhibitors is a critical area of investigation.

  • Expanding Indications: Identifying new cancer types and patient populations that may benefit from PARP inhibitor therapy.

  • Novel PARP Inhibitors: The development of next-generation PARP inhibitors with improved efficacy, selectivity, and safety profiles remains an active area of research. Novel naphthyridinone-based compounds could potentially offer advantages in these areas.

References

Spectroscopic Confirmation of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive framework for the spectroscopic analysis of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging foundational spectroscopic principles and comparative data from related structures, this document outlines the expected spectral characteristics and provides detailed experimental protocols for confirmation.

The structural elucidation of a target molecule relies on the synergistic interpretation of multiple spectroscopic techniques. In this guide, we will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as the primary tools for confirming the identity and purity of this compound.

The Logic of Spectroscopic Confirmation

The core principle of spectroscopic confirmation lies in matching the observed spectral data with the data predicted for the proposed structure. This process is not merely a checklist exercise; it involves a deep understanding of how the arrangement of atoms and functional groups in a molecule influences its interaction with electromagnetic radiation and its behavior in a mass spectrometer.

cluster_workflow Confirmation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Spectroscopic_Analysis Spectroscopic_Analysis Purification->Spectroscopic_Analysis Purified Analyte Data_Interpretation Data_Interpretation Spectroscopic_Analysis->Data_Interpretation Raw Spectra Structure_Confirmation Structure_Confirmation Data_Interpretation->Structure_Confirmation Verified Structure cluster_nmr Key ¹H-¹³C HMBC Correlations H6 H-6 (~7.1 ppm) C8a C-8a (~147 ppm) H6->C8a C4a C-4a (~122 ppm) H6->C4a H7 H-7 (~7.6 ppm) C5 C-5 (~157 ppm) H7->C5 OCH3 O-CH₃ (~3.9 ppm) OCH3->C5 H3 H-3 (~2.7 ppm) H3->C4a H4 H-4 (~3.0 ppm) C_O C=O (~172 ppm) H4->C_O cluster_isomers Isomeric Comparison Target 5-Methoxy Isomer (Target) Target_H6 H-6: ortho to OMe (shielded) Target->Target_H6 Target_H7 H-7: meta to OMe Target->Target_H7 Isomer 6-Methoxy Isomer (Alternative) Isomer_H5 H-5: ortho to N (deshielded) Isomer->Isomer_H5 Isomer_H7 H-7: para to OMe Isomer->Isomer_H7

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe handling and disposal of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a heterocyclic compound with the following known hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin and Respiratory Irritation: May cause skin and respiratory irritation.[3][4]

Table 1: Chemical and Hazard Information

PropertyValueSource
CAS Number 1045855-18-2[6][7][8][9][10]
Molecular Formula C₉H₁₀N₂O₂[6]
Molecular Weight 178.19 g/mol [11]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][2]
Precautionary Statements P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][12]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper safety protocols is non-negotiable. Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[6][12][13][14][15] The following workflow provides a systematic approach to its disposal.

DisposalWorkflow A Step 1: Waste Identification & Segregation E Small Quantities (e.g., <5g) A->E F Large Quantities (e.g., >5g) A->F G Contaminated Materials (e.g., glassware, PPE) A->G B Step 2: Containerization & Labeling H Label: 'Hazardous Waste - this compound' B->H C Step 3: Temporary Storage I Store in a designated, secure area away from incompatible materials C->I D Step 4: Arrange for Licensed Disposal J Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor D->J E->B F->B G->B H->C I->D

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Waste Identification and Segregation
  • Pure Compound: Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and empty containers, must also be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should always be segregated.[16]

Step 2: Containerization and Labeling
  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked on the label.

Step 3: Temporary Storage
  • Storage Location: Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Conditions: Keep the container tightly closed except when adding waste. Store it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[3]

Step 4: Arrange for Licensed Disposal
  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[6][12][13][14][15] Never dispose of this chemical down the drain or in the regular trash.[16]

Decontamination of Labware and Surfaces

For reusable labware and contaminated surfaces, a thorough decontamination process is essential.

Procedure for Decontamination:
  • Initial Rinse: Carefully rinse the contaminated glassware or surface with a suitable solvent in which the compound is soluble (e.g., methanol, acetone). Collect this rinsate as hazardous waste.

  • Wash: Wash the glassware or surface with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.

    • Prevent the spill from entering drains.

Chemical Degradation Considerations (For Informational Purposes Only)

While the primary recommended disposal method is through a licensed hazardous waste contractor, understanding potential degradation pathways can be informative. Naphthyridinone compounds may undergo degradation through oxidative processes.[16] Thermal decomposition can produce hazardous byproducts, including oxides of nitrogen and carbon monoxide.[4]

Disclaimer: Chemical degradation for the purpose of waste neutralization should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards, and in accordance with institutional safety policies.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.